2-((tert-Butyldimethylsilyl)oxy)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYAGNPMQVHYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456535 | |
| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102229-10-7 | |
| Record name | 2-(tert-Butyldimethylsiloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102229-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butyl(dimethyl)silyl)oxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((tert-Butyldimethylsilyl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a versatile bifunctional molecule widely utilized in organic synthesis. This document outlines its physical and chemical characteristics, provides a detailed experimental protocol for its preparation, and includes relevant safety information.
Core Chemical Properties
This compound, also known as TBDMS-ethanol, is a colorless to almost colorless clear liquid.[1] It is characterized by the presence of a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a primary alcohol functional group. This unique structure makes it a valuable building block in multi-step organic syntheses, particularly as a protected form of ethylene glycol.
Physical and Chemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀O₂Si | [1] |
| Molecular Weight | 176.33 g/mol | [1] |
| CAS Number | 102229-10-7 | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 74-80 °C at 17 Torr | [1] |
| Density | 0.890 g/cm³ | [1] |
| Refractive Index | 1.430 | [1] |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, DMSO, and Ethyl Acetate. | [1] |
| Stability | Acid sensitive; reacts slowly with moisture/water. | [1] |
| pKa | 14.38 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
While specific spectra are not publicly available, the following tables outline the expected spectroscopic characteristics for this compound based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | -O-CH₂-CH₂-OH |
| ~3.55 | t | 2H | -O-CH₂-CH₂-OH |
| ~2.50 | s | 1H | -OH |
| 0.89 | s | 9H | -C(CH₃)₃ |
| 0.05 | s | 6H | -Si(CH₃)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~64 | -O-CH₂-CH₂-OH |
| ~61 | -O-CH₂-CH₂-OH |
| 25.9 | -C(CH₃)₃ |
| 18.3 | -C(CH₃)₃ |
| -5.4 | -Si(CH₃)₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| 2955, 2929, 2857 | C-H stretch (alkane) |
| ~1255 | Si-C stretch |
| ~1100 | C-O stretch |
| ~835, 775 | Si-C bend |
Mass Spectrometry (MS)
| m/z | Fragment Ion |
| 176 | [M]⁺ (Molecular Ion) |
| 119 | [M - C(CH₃)₃]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the monosilylation of ethylene glycol.[1]
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
10% aqueous Potassium Carbonate (K₂CO₃) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of ethylene glycol (20.0 g, 0.322 mol) in anhydrous THF (100 mL) is added dropwise to a suspension of NaH (12.9 g, 0.322 mol, 60% dispersion) in anhydrous THF (500 mL) at room temperature.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
tert-Butyldimethylsilyl chloride (48.59 g, 0.322 mol) is then added to the mixture, and stirring is continued for another hour at room temperature.
-
The reaction is quenched by the addition of 10% aqueous K₂CO₃ solution (100 mL).
-
The product is extracted with methyl tert-butyl ether (3 x 300 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether to yield this compound as a colorless oil (55.0 g, 96% yield).[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Information
It is crucial to handle this compound with appropriate safety precautions. The compound is classified with the following hazard statements: H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
Spectroscopic and Methodological Analysis of 2-((tert-Butyldimethylsilyl)oxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a common intermediate in organic synthesis and a building block in medicinal chemistry. Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data with predicted values based on the analysis of similar compounds. It also includes detailed experimental protocols for its synthesis and spectroscopic analysis.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound. These values are essential for the identification and characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | Si-O-CH₂ -CH₂-OH |
| ~3.55 | t | 2H | Si-O-CH₂-CH₂ -OH |
| ~2.50 | s (broad) | 1H | CH₂-OH |
| 0.89 | s | 9H | Si-C(CH₃ )₃ |
| 0.08 | s | 6H | Si-(CH₃ )₂ |
Predicted data based on typical chemical shifts for silyl ethers and ethylene glycol derivatives.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 64.0 | Si-O-C H₂-CH₂-OH |
| 61.5 | Si-O-CH₂-C H₂-OH |
| 25.9 | Si-C (C H₃)₃ |
| 18.3 | Si-C (CH₃)₃ |
| -5.4 | Si-(C H₃)₂ |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch |
| 2955, 2928, 2857 | Strong | C-H Stretch (Alkyl) |
| 1255 | Strong | Si-CH₃ Bend |
| 1090 | Strong | C-O Stretch |
| 835, 775 | Strong | Si-C Stretch |
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Assignment |
| 161 | 10 | [M - CH₃]⁺ |
| 147 | 100 | [M - C₂H₅]⁺ |
| 117 | 20 | [M - C(CH₃)₃]⁺ |
| 75 | 80 | [(CH₃)₂SiOH]⁺ |
| 73 | 40 | [Si(CH₃)₃]⁺ |
Note: The mass spectrum of silyl ethers is characterized by fragmentation patterns involving the loss of alkyl groups from the silicon atom.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of the aforementioned spectroscopic data.
2.1 Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Materials:
-
tert-Butyldimethylchlorosilane
-
Ethylene glycol
-
An organic solvent (e.g., Tetrahydrofuran - THF)
-
An organic acid binding agent (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve tert-Butyldimethylchlorosilane in an organic solvent.
-
Slowly add ethylene glycol to the solution in a dropwise manner.
-
Add an organic acid binding agent to the reaction mixture.
-
reflux the reaction at a temperature of 45-55 °C.[1]
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Collect the filtrate and carry out normal pressure rectification at 90-110 °C to evaporate the solvent.
-
Perform pressure-reducing rectification and collect the distillate at 130 °C to obtain the purified this compound product.[1]
2.2 Spectroscopic Analysis Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good quality spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a single drop of the liquid between two KBr or NaCl salt plates to form a thin film.[2]
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.
Visualized Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
References
Physical properties of mono-TBDMS protected ethylene glycol
An In-depth Technical Guide to the Physical Properties of Mono-TBDMS Protected Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and synthesis of 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol, commonly known as mono-TBDMS protected ethylene glycol. This compound serves as a crucial intermediate in various organic syntheses.
Core Physical and Chemical Properties
Mono-TBDMS protected ethylene glycol is a colorless to almost colorless, clear liquid.[1][2] It is sensitive to acids and reacts slowly with moisture.[1] The quantitative physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 102229-10-7 | [3][4][5] |
| Molecular Formula | C₈H₂₀O₂Si | [1][3][4][5][6] |
| Molecular Weight | 176.33 g/mol | [1][3][4][5][6] |
| Boiling Point | 74-80°C at 17 Torr 186.115°C at 760 mmHg | [1][6] |
| Density | 0.890 g/cm³ 0.90 g/mL (20/20) | [1][2] |
| Refractive Index | 1.430 | [2] |
| Flash Point | 66°C 66.36°C | [2][6][7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, DMSO, Ethyl Acetate | [1] |
| pKa | 14.38 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Recommended in a cool, dark place (<15°C) under inert gas | [1][2] |
Experimental Protocols
Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol[1]
This protocol details the synthesis of mono-TBDMS protected ethylene glycol from ethylene glycol and tert-butyldimethylchlorosilane (TBSCl).
Materials:
-
Ethylene glycol (20.0 g, 0.322 mol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (12.9 g, 0.322 mol)
-
Anhydrous Tetrahydrofuran (THF) (600 mL total)
-
tert-Butyldimethylchlorosilane (TBSCl) (48.59 g, 0.322 mol)
-
10% aqueous Potassium Carbonate (K₂CO₃) (100 mL)
-
Methyl tert-butyl ether (MTBE) (900 mL total)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
A solution of ethylene glycol in 100 mL of anhydrous THF is added dropwise to a suspension of NaH in 500 mL of anhydrous THF.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
TBSCl is then added to the mixture, and stirring is continued for another hour at room temperature.
-
After the reaction is complete, it is quenched by adding 100 mL of 10% aqueous K₂CO₃.
-
The product is extracted three times with 300 mL of MTBE.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether.
-
This procedure yields the final product, 2-((tert-butyldimethylsilyl)oxy)ethanol, as a colorless oil (55.0 g, 96% yield).[1]
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): The compound can be analyzed using reverse-phase (RP) HPLC. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[5]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While detailed spectra are not provided in the search results, NMR and MS are standard techniques used to confirm the structure and purity of the synthesized product, as demonstrated in the synthesis of similar compounds.[8]
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis and purification of mono-TBDMS protected ethylene glycol.
Caption: Synthesis and purification workflow for mono-TBDMS protected ethylene glycol.
References
- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 2. 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol | 102229-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 102229-10-7 CAS MSDS ((TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 102229-10-7 | 2-[(tert-butyldimethylsilyl)oxy]ethan-1-ol - Synblock [synblock.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol | 102229-10-7 | TCI AMERICA [tcichemicals.com]
- 8. 2-(tert-butyldiMethylsilyloxy)ethanaMine | 101711-55-1 [chemicalbook.com]
Synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol from Ethylene Glycol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a valuable intermediate in organic synthesis, derived from the selective monosilylation of ethylene glycol. This document details various experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway.
Introduction
This compound is a key building block in the synthesis of more complex molecules, where the selective protection of one hydroxyl group of ethylene glycol is necessary. The tert-butyldimethylsilyl (TBDMS or TBS) group is a sterically bulky protecting group that offers robust protection under a variety of reaction conditions, yet can be removed under specific and mild conditions.[1][2] Its steric hindrance allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[3] This guide explores different methodologies to achieve high-yield, selective monosilylation of ethylene glycol.
Reaction Pathway and Mechanism
The synthesis of this compound from ethylene glycol involves the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The steric bulk of the TBDMS group plays a crucial role in preventing the disilylation product, 1,2-bis((tert-butyldimethylsilyl)oxy)ethane.[3]
Caption: Reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthetic Protocols
Several methods for the monosilylation of ethylene glycol have been reported, each with distinct advantages in terms of yield, reaction conditions, and scalability. The following table summarizes key quantitative data from representative protocols.
| Protocol | Base | Solvent | TBDMSCl (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Method A | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1.0 | Room Temp. | 1 | 96 | >98 | [4] |
| Method B | Imidazole | N,N-Dimethylformamide (DMF) | 1.1 | Room Temp. | Not Specified | High | Not Specified | [3] |
| Method C | Pyridine | Sherwood Oil | Not Specified | 45-55 | 45 | 74 | 99.96 | [5] |
| Method D | N-Methylimidazole (NMI) / Iodine | Neat or various organic solvents | Not Specified | Not Specified | Not Specified | High (9:1 mono:di) | >95 (conversion) | [6] |
Detailed Experimental Protocols
Method A: Sodium Hydride in Tetrahydrofuran[4]
This protocol utilizes sodium hydride as a strong base to deprotonate ethylene glycol, followed by reaction with TBDMSCl.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Potassium Carbonate (K₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
A solution of ethylene glycol (0.322 mol) in anhydrous THF (100 mL) is added dropwise to a suspension of NaH (0.322 mol) in anhydrous THF (500 mL) under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
TBDMSCl (0.322 mol) is added to the mixture, and stirring is continued for another hour at room temperature.
-
The reaction is quenched by the addition of 10% aqueous K₂CO₃ (100 mL).
-
The product is extracted with MTBE (3 x 300 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of 1% to 33% ethyl acetate in petroleum ether to yield this compound as a colorless oil.
Method B: Imidazole in N,N-Dimethylformamide[3]
This method employs imidazole, which acts as both a base and a catalyst, promoting the silylation reaction.
Materials:
-
Ethylene glycol (or other diol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere.
-
Add TBDMSCl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction by an appropriate method (e.g., TLC).
-
Upon completion, dilute the reaction mixture with Et₂O and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Method C: Pyridine in Sherwood Oil[5]
This protocol, outlined in a patent, describes a process using pyridine as the base and an aliphatic hydrocarbon as the solvent.
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Pyridine
-
Sherwood oil (a petroleum ether fraction)
Procedure:
-
Dissolve TBDMSCl (151 kg) in Sherwood oil.
-
Add the solution dropwise to ethylene glycol (248 kg).
-
Add pyridine and reflux the mixture at 45 °C.
-
After the reaction is complete, the product is filtered.
-
The filtrate is subjected to atmospheric distillation at 90-110 °C to remove the solvent.
-
The residue is then purified by vacuum distillation, collecting the fraction at 130 °C under 10-20 mmHg vacuum.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification of the target compound.
Conclusion
The selective monosilylation of ethylene glycol to produce this compound can be achieved through various effective methods. The choice of protocol may depend on factors such as available reagents, desired scale, and required purity. The sodium hydride method in THF offers a very high yield, while the use of imidazole provides a milder alternative. For industrial-scale production, the pyridine-based method with distillation purification has been patented. Each of these protocols provides a reliable pathway for obtaining this important synthetic intermediate for applications in research, discovery, and development.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CN105367596A - Preparation methods of tert-butyl dimethyl siloxy ethanol and tert-butyl dimethyl siloxy acetaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Mono-silylation of Ethylene Glycol with TBDMSCl
Audience: Researchers, scientists, and drug development professionals.
Abstract: The protection of hydroxyl groups is a foundational strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether stands out as a widely used protecting group due to its straightforward installation, stability across a range of chemical conditions, and clean removal.[1] This guide provides an in-depth examination of the mechanism for the selective mono-silylation of ethylene glycol using tert-butyldimethylsilyl chloride (TBDMSCl). It covers the reaction mechanism, factors governing selectivity, quantitative data from representative protocols, and detailed experimental procedures.
The Silylation Reaction: An Overview
The reaction of an alcohol with TBDMSCl in the presence of a base yields the corresponding TBDMS ether. This transformation is a nucleophilic substitution at the silicon atom. The bulky tert-butyl group on the silicon atom confers significant steric hindrance, which not only enhances the stability of the resulting silyl ether compared to smaller analogs like trimethylsilyl (TMS) ethers but also allows for the selective protection of sterically accessible hydroxyl groups.[2][3]
The most common and reliable method for this transformation is the Corey protocol, which employs imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4]
Core Reaction Mechanism
The silylation of an alcohol with TBDMSCl is not a simple direct substitution. The base, typically imidazole, plays a crucial and active role as both a catalyst and a stoichiometric reagent.
-
Activation of the Silylating Agent: Imidazole first acts as a nucleophile, attacking the electrophilic silicon center of TBDMSCl. This displaces the chloride ion and forms a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazolium chloride.[3][4] This species is a much more potent silylating agent than TBDMSCl itself.
-
Nucleophilic Attack by the Alcohol: One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the silicon atom of the activated imidazolium intermediate.
-
Proton Transfer & Product Formation: A second molecule of imidazole acts as a base, deprotonating the attacking hydroxyl group and facilitating the formation of the TBDMS ether product and imidazolium chloride.
The steric bulk of the newly introduced TBDMS group significantly hinders the approach of another activated silylating agent to the second hydroxyl group of the ethylene glycol molecule. This steric shield is the primary reason for the high selectivity observed for mono-protection over di-protection, especially when the stoichiometry of TBDMSCl is carefully controlled.
Quantitative Data and Reaction Conditions
The selectivity and yield of the mono-silylation are highly dependent on the reaction conditions, including the choice of base, solvent, and stoichiometry of the reagents. Below is a summary of representative conditions.
| Substrate | Silylating Agent (equiv.) | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion | Mono:Di Ratio | Reference |
| Diol | TBDMSCl (1.1) | N-Methylimidazole (3.0) | I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95% | 9:1 | [1][5] |
| Alcohol (General) | TBDMSCl (1.2) | Imidazole (2.5) | - | DMF | 25 | 2-12 | High | - | [1][4] |
Note: The first entry demonstrates an enhanced protocol using N-methylimidazole and iodine, which significantly accelerates the reaction.[5][6]
Detailed Experimental Protocol (Corey Protocol)
The following is a generalized experimental protocol for the mono-silylation of a diol like ethylene glycol.[1]
Materials:
-
Ethylene Glycol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Stir plate and magnetic stir bar
-
Round-bottom flask and standard glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in anhydrous DMF (a typical concentration is 0.1-0.5 M).
-
Base Addition: Add imidazole (approx. 2.5 equivalents) to the solution and stir until it is fully dissolved.
-
Silylating Agent Addition: Add TBDMSCl (approx. 1.1-1.2 equivalents) portion-wise to the stirred solution. For enhanced selectivity, this addition can be performed at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up (Quenching): Once the reaction is complete, quench by slowly adding water or a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate. Repeat the extraction three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to isolate the mono-silylated product from any remaining starting material and the di-silylated byproduct.
Deprotection
A key advantage of the TBDMS group is its stability and selective removal. The Si-O bond is readily cleaved by sources of fluoride ion, with tetrabutylammonium fluoride (TBAF) in THF being the most common reagent.[1] Mildly acidic conditions, such as acetic acid in a THF/water mixture, can also be used for deprotection.[4] The stability to various conditions allows for orthogonal protection strategies in complex syntheses.
References
The Fulcrum of Precision: A Technical Guide to the Applications of TBDMS-Protected Ethylene Glycol
For Immediate Release
A Deep Dive into a Versatile Synthetic Workhorse for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis and advanced material science, the strategic use of protecting groups is paramount. Among these, the tert-butyldimethylsilyl (TBDMS) group stands out for its robustness and versatility. When applied to a fundamental bifunctional building block like ethylene glycol, it unlocks a vast potential for precise chemical modifications. This technical guide explores the core applications of mono- and bis-TBDMS-protected ethylene glycol, offering a comprehensive overview of its role in organic synthesis, drug development, and materials science. This document provides detailed experimental protocols, quantitative data, and visual workflows to serve as an essential resource for professionals in the field.
The Strategic Advantage of TBDMS Protection
Ethylene glycol, with its two primary hydroxyl groups, presents a challenge in reactions where only one hydroxyl group is intended to react. The TBDMS protecting group offers a solution by temporarily masking one or both of these reactive sites. The key advantages of the TBDMS group include its substantial steric bulk, which allows for selective protection of less hindered primary alcohols, and its stability across a wide range of reaction conditions, including those involving organometallic reagents, many oxidants, and non-acidic reducing agents.[1] Crucially, the TBDMS group can be reliably removed under specific conditions, typically with fluoride ion sources like tetrabutylammonium fluoride (TBAF), without disturbing other sensitive functionalities within the molecule.[1]
The selective mono-protection of ethylene glycol yields 1-(tert-butyldimethylsilyloxy)-2-hydroxyethane , a valuable intermediate with a single free hydroxyl group available for further functionalization. Conversely, the protection of both hydroxyl groups gives 1,2-bis(tert-butyldimethylsilyloxy)ethane , which can be used when the entire ethylene glycol unit needs to be incorporated as a stable linker.
Core Application Areas
A Cornerstone in Organic Synthesis: Building Oligo(ethylene Glycol) Chains
One of the most significant applications of mono-TBDMS-protected ethylene glycol is in the iterative synthesis of oligo(ethylene glycol) (OEG) chains. These chains are highly valued for their hydrophilicity, biocompatibility, and flexibility. The synthesis typically involves the deprotonation of the free hydroxyl group of mono-TBDMS ethylene glycol, followed by nucleophilic substitution on an OEG chain that has been activated with a good leaving group (e.g., a tosylate or mesylate). After the coupling reaction, the TBDMS group is removed to reveal a new free hydroxyl group, ready for the next iteration. This stepwise approach allows for the precise construction of OEG chains of a specific length.
Advancing Drug Development: The Role in Antibody-Drug Conjugate (ADC) Linkers
In the realm of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a major advancement. These complex molecules consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects the two. The properties of this linker are critical to the ADC's efficacy and safety. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG) or OEG, have been shown to improve the pharmacokinetic profile of ADCs by increasing their solubility and stability.[1][2][3]
Mono-TBDMS-protected ethylene glycol is a fundamental building block for the synthesis of these bespoke OEG linkers. By using the iterative synthesis method described above, researchers can create linkers of a defined length, which can then be further functionalized to attach to both the antibody and the cytotoxic drug. This precision is crucial for optimizing the drug-to-antibody ratio (DAR) and the overall performance of the ADC.
Materials Science and Supramolecular Chemistry: The Synthesis of Crown Ethers
TBDMS-protected ethylene glycol and its oligomers are also employed in the synthesis of macrocyclic polyethers, commonly known as crown ethers. These molecules are renowned for their ability to selectively bind specific cations. The synthesis of crown ethers often involves the Williamson ether synthesis, where a diol is reacted with a dihalide or ditosylate. By using TBDMS-protected oligo(ethylene glycols) as the diol component, chemists can control the size of the resulting macrocycle with high precision. The TBDMS groups are then removed in the final step to yield the target crown ether. This methodology has been used to create a variety of crown ethers with tailored cavity sizes for specific applications in catalysis, ion sensing, and phase-transfer catalysis.
Quantitative Data Summary
The efficiency of the protection and subsequent reactions of TBDMS-protected ethylene glycol is a key consideration for its practical application. The following tables summarize representative yields for the protection of diols and the synthesis of key intermediates.
| Reaction | Substrate | Reagents | Product | Yield (%) | Reference(s) |
| Mono-functionalization | Poly(ethylene glycol) diol | 1. p-TsCl, Ag₂O, KI 2. NaSH | PEG-monothiol | 84 | [4] |
| Mono-functionalization | α-Azide-ω-hydroxyl PEG | PPh₃, MeOH | α-Amine-ω-hydroxyl PEG | 95 | [5] |
| Bis-protection | 3-Methylfuran-2,5-diol | TBDMSOTf, NEt₃ | 2,5-bis(TBDMS-oxy)furan | 74 | [6] |
| Oligo(ethylene glycol) Synthesis | Tetraethylene glycol | 1. NaH 2. Propargyl bromide | Mono-propargylated TEG | High | [7] |
Experimental Protocols
Protocol for Mono-TBDMS Protection of a Diol (Illustrative)
This protocol is a general representation for the selective mono-silylation of a primary hydroxyl group in a diol. Achieving high selectivity for ethylene glycol often requires careful control of stoichiometry and reaction conditions, or the use of a large excess of the diol.[8]
Materials:
-
Diol (e.g., 1,4-butanediol) (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.0-1.2 equiv)
-
Imidazole (2.0-2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.2 equiv) in the same anhydrous solvent dropwise to the stirred diol solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-TBDMS protected diol.
Protocol for Bis-TBDMS Protection of a Diol
Materials:
-
Diol (e.g., Ethylene Glycol) (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.5 equiv)
-
Imidazole (5.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 equiv) in anhydrous DMF.
-
Add imidazole (5.0 equiv) to the solution.
-
Add TBDMS-Cl (2.5 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material and mono-protected intermediate are consumed.
-
Cool the reaction to room temperature and add deionized water.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the bis-TBDMS protected product.[6]
Protocol for Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5-2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-4 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.[1]
Mandatory Visualizations
General Workflow for the Application of TBDMS-Protected Ethylene Glycol
digraph "TBDMS_Ethylene_Glycol_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
EthyleneGlycol [label="Ethylene Glycol", fillcolor="#F1F3F4"];
Protection [label="TBDMS Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MonoTBDMS [label="Mono-TBDMS\nEthylene Glycol", fillcolor="#FBBC05"];
BisTBDMS [label="Bis-TBDMS\nEthylene Glycol", fillcolor="#FBBC05"];
Functionalization [label="Further\nFunctionalization", fillcolor="#34A853", fontcolor="#FFFFFF"];
FinalProduct [label="Final Product", fillcolor="#F1F3F4"];
Deprotection [label="Deprotection\n(e.g., TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
EthyleneGlycol -> Protection [label=" TBDMS-Cl,\n Imidazole"];
Protection -> MonoTBDMS [label=" 1.1 eq. TBDMS-Cl"];
Protection -> BisTBDMS [label=" >2.2 eq. TBDMS-Cl"];
MonoTBDMS -> Functionalization;
Functionalization -> Deprotection;
Deprotection -> FinalProduct;
}```
Caption: General workflow for utilizing TBDMS-protected ethylene glycol.
Synthesis of Oligo(ethylene Glycol) Linkers for ADCs
```dot
digraph "ADC_Linker_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes
start [label="Mono-TBDMS\nEthylene Glycol", fillcolor="#FBBC05"];
step1 [label="1. Deprotonation (NaH)\n2. Couple with Activated\nOligo(ethylene glycol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
intermediate [label="Elongated TBDMS-Protected\nOligo(ethylene glycol)", fillcolor="#F1F3F4"];
step2 [label="Deprotection (TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
product1 [label="Elongated Hydroxyl-\nTerminated OEG", fillcolor="#34A853", fontcolor="#FFFFFF"];
step3 [label="Repeat Cycle or\nFunctionalize Ends", fillcolor="#4285F4", fontcolor="#FFFFFF"];
final_linker [label="ADC Linker", fillcolor="#F1F3F4"];
antibody [label="Antibody", shape=septagon, fillcolor="#F1F3F4"];
drug [label="Cytotoxic Drug", shape=septagon, fillcolor="#F1F3F4"];
// Edges
start -> step1;
step1 -> intermediate;
intermediate -> step2;
step2 -> product1;
product1 -> step3;
step3 -> final_linker;
final_linker -> antibody [label=" Conjugation"];
final_linker -> drug [label=" Conjugation"];
}
Caption: Synthesis of crown ethers using TBDMS-protected precursors.
Conclusion
TBDMS-protected ethylene glycol, in both its mono- and bis-protected forms, is a versatile and indispensable tool in modern organic chemistry. Its strategic application enables the precise construction of complex molecules, from tailored oligo(ethylene glycol) linkers that enhance the performance of antibody-drug conjugates to macrocyclic crown ethers with specific ion-binding properties. The stability of the TBDMS group, combined with its selective removal, provides chemists with a reliable method to navigate multi-step synthetic pathways. The protocols and data presented in this guide underscore the pivotal role of this protected diol and serve to facilitate its broader application in research and development.
References
An In-depth Technical Guide on the Biological Activity of Silylated Ethylene Glycol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylated ethylene glycol derivatives are a class of hybrid molecules that combine the properties of silica and polyethylene glycol (PEG), offering unique advantages in various biomedical applications. The silylation of PEG modifies its terminal hydroxyl groups with silicon-containing moieties, enabling covalent attachment to surfaces and the formation of stable hydrogels. This modification significantly influences the biological activity of the parent PEG molecule, impacting its biocompatibility, drug delivery capabilities, and interactions with biological systems. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of silylated ethylene glycol derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug development and biomaterials.
Synthesis of Silylated Ethylene Glycol Derivatives
The synthesis of silylated ethylene glycol derivatives typically involves the reaction of a polyethylene glycol with a silane coupling agent. A common method is the direct coupling of monomethoxy-PEG (m-PEG) with an isocyanatosilane, such as 3-isocyanatopropyltriethoxysilane, to form a urethane bond.[1] Another approach involves a multi-step synthesis where m-PEG is first reacted with a diisocyanate and a hydroxyl-containing molecule before silylation.[1] These synthetic strategies allow for the creation of various silylated PEG structures with tailored properties for specific applications.[1]
Experimental Protocol: Synthesis of a Trifluoroethylester-Terminal PEG Silane
This protocol describes the synthesis of a bifunctional PEG silane that can be used for immobilization on nanoparticles and subsequent conjugation with targeting agents.[2]
Materials:
-
Poly(ethylene glycol) diacid (PEG diacid)
-
Trifluoroethanol (TFE)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
3-Aminopropyltriethoxysilane (APS)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Synthesis of PEG-bis-trifluoroethylester (PEG-TFEE):
-
Dissolve PEG diacid, TFE, and DMAP in DCM.
-
Add DCC to the solution and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Precipitate the product by adding diethyl ether and dry under vacuum.
-
-
Synthesis of Trifluoroethylester-Terminal PEG Silane:
-
Dissolve PEG-TFEE and APS in DCM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the final product.
-
Characterization:
-
The successful synthesis of the PEG silane can be confirmed using ¹H NMR and Fourier Transform Infrared (FTIR) spectroscopy.[2]
Biological Activities and Applications
Silylated ethylene glycol derivatives exhibit a range of biological activities that make them attractive for various biomedical applications, including drug delivery, tissue engineering, and surface modification of medical devices.
Drug Delivery and Prodrugs
Silylated PEGs can be used to create hydrogels for the controlled release of therapeutic agents.[3] The sol-gel transition of silylated PEGs allows for the formation of crosslinked networks that can encapsulate drugs.[3] For instance, silylated Pluronic® F-127 has been shown to form thermoreversible gels that release a model drug in response to temperature changes.[3]
Furthermore, silylated PEG derivatives can be conjugated to drugs to form prodrugs with improved pharmacokinetic profiles. PEGylation, in general, is known to enhance the solubility of hydrophobic drugs and prolong their circulation time in the body.[4]
Biocompatibility and Hemocompatibility
Surface modification of materials with silylated PEGs can significantly improve their biocompatibility and hemocompatibility.[2] Grafting silylated PEG onto surfaces creates a protein-repellent layer, which reduces nonspecific protein adsorption and platelet adhesion.[2] This property is crucial for medical implants and devices that come into contact with blood.
Antimicrobial Activity
While PEG itself generally lacks antimicrobial properties, some studies have investigated the antimicrobial effects of materials modified with PEG derivatives.[5][6] The hydrophilic nature of PEG coatings can reduce bacterial adhesion to surfaces.[7] For instance, PEGylated carbosilane dendrimers have been evaluated for their antimicrobial activity against P. aeruginosa.[8]
Quantitative Data on Biological Activity
Quantitative data on the biological activity of silylated ethylene glycol derivatives are crucial for their evaluation and comparison. However, specific IC50, LD50, and MIC values for silylated ethylene glycol derivatives are not extensively reported in the literature. The available data often pertains to broader categories of PEG derivatives or the parent ethylene glycol molecule.
| Compound/Derivative | Assay | Cell Line/Organism | Result | Reference |
| Triethylene glycol (TEG) | Cytotoxicity (IC50) | HeLa | 19.8 mg/mL | [9] |
| Triethylene glycol (TEG) | Cytotoxicity (IC50) | L929 | 12.4 mg/mL | [9] |
| PEG-1000 | Cytotoxicity (IC50) | L929 | 22.5 mg/mL | [9] |
| PEG-4000 | Cytotoxicity (IC50) | L929 | 20.0 mg/mL | [9] |
| Ethylene glycol monoethyl ether (EGEE) | Cytotoxicity (IC50) | NB4 | 5 mM (6h), 0.1 mM (96h) | [10] |
| Ethylene glycol monobutyl ether (EGBE) | Cytotoxicity (IC50) | DA1 | 80 µM (48h) | [10] |
| PEGylated nanoliposomal cisplatin | Cytotoxicity (IC50) | A2780CP | 46.6 ± 2.3 µg/mL | [11] |
| Cationic carbosilane dendrimer (unmodified) | MIC | P. aeruginosa | 32 mg/L | [8] |
| PEGylated cationic carbosilane dendrimer | MIC | P. aeruginosa | 256 mg/L | [8] |
| Ethylene glycol ethers | Acute Toxicity (LD50, oral) | Animals | > 2000 mg/kg bw | [12] |
| Ethylene glycol ethers | Acute Toxicity (LD50, dermal) | Animals | > 10,000 mg/kg bw | [12] |
Experimental Protocols for Biological Evaluation
Standardized protocols are essential for the reliable assessment of the biological activity of silylated ethylene glycol derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, L929)
-
Complete cell culture medium
-
Silylated ethylene glycol derivative solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the silylated ethylene glycol derivative. Include a vehicle control.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Silylated ethylene glycol derivative solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the silylated ethylene glycol derivative in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth.
Biocompatibility Testing
Biocompatibility testing is performed to evaluate the interaction of a material with biological systems. The ISO 10922 series of standards provides a framework for these evaluations. Key in vitro tests include cytotoxicity, sensitization, and hemocompatibility.
In Vivo Biocompatibility Study:
-
Animal Model: A suitable animal model (e.g., rats or mice) is chosen.
-
Implantation: The silylated ethylene glycol-based material (e.g., a hydrogel) is implanted subcutaneously or intramuscularly.[13]
-
Observation: The animals are monitored for signs of inflammation or other adverse reactions over a defined period.[13]
-
Histological Analysis: After the study period, the implant and surrounding tissue are excised for histological examination to assess the tissue response.[13]
Signaling Pathways and Mechanisms of Action
The biological effects of silylated ethylene glycol derivatives are often mediated through their influence on cellular signaling pathways. While specific pathways for silylated derivatives are not well-elucidated, the cellular uptake of PEGylated nanoparticles, which share structural similarities, provides some insights.
Cellular Uptake Mechanisms
PEGylated nanoparticles are often internalized by cells through endocytic pathways.[14] The specific pathway can depend on the particle size and surface characteristics.
-
Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many nanoparticles.
-
Caveolae-Mediated Endocytosis (CME): This pathway is also involved in the internalization of some PEGylated nanoparticles.[15]
-
Macropinocytosis: This process of non-specific bulk fluid uptake can also contribute to nanoparticle internalization.[15]
The diagram below illustrates the general workflow for synthesizing silylated ethylene glycol derivatives and their subsequent biological evaluation.
The following diagram illustrates the potential cellular uptake pathways for nanoparticles functionalized with silylated ethylene glycol derivatives.
Conclusion
Silylated ethylene glycol derivatives represent a versatile class of biomaterials with significant potential in drug delivery, tissue engineering, and as coatings for medical devices. Their synthesis allows for tunable properties, and their biological activities, particularly their biocompatibility and ability to modulate interactions with biological systems, are of great interest. While more research is needed to fully elucidate their specific mechanisms of action and to establish comprehensive quantitative data on their biological effects, the existing body of knowledge highlights their promise. This guide provides a foundational understanding for researchers and developers to build upon in the exciting and evolving field of silylated biomaterials.
References
- 1. Design of PEGylated Three Ligands Silica Nanoparticles for Multi-Receptor Targeting | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and applications of silanated poly(ethylene glycol)s" by Seongbong Jo [docs.lib.purdue.edu]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial effect of PEG–PLA on food-spoilage microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial effect of PEG-PLA on food-spoilage microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antibacterial Effect of PEGylated Carbosilane Dendrimers on P. aeruginosa Alone and in Combination with Phage-Derived Endolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-((tert-Butyldimethylsilyl)oxy)ethanol as a Precursor for Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
While 2-((tert-Butyldimethylsilyl)oxy)ethanol is not directly employed as a silane coupling agent, its intrinsic chemical properties make it an excellent and versatile precursor for the synthesis of custom silane coupling agents. This guide details its transformation into a functional silane coupling agent and its subsequent applications in surface modification, a critical process in drug delivery and development.
The primary utility of this compound lies in its dual functionality: a reactive hydroxyl group and a sterically hindered silyl ether. The tert-Butyldimethylsilyl (TBDMS) group serves as a protecting group for one of the hydroxyl groups of ethylene glycol, allowing for selective reaction at the free hydroxyl group. This enables the synthesis of tailored silane coupling agents with a short, hydrophilic ethylene glycol spacer.
Synthesis of a Custom Silane Coupling Agent
The conversion of this compound into a silane coupling agent involves two principal steps: the introduction of a reactive silane moiety and the subsequent deprotection of the TBDMS group to reveal a terminal hydroxyl group. This process allows for the creation of a surface that can be further functionalized.
A common synthetic route involves the reaction of the free hydroxyl group with an isocyanatosilane, such as 3-isocyanatopropyltriethoxysilane, to form a urethane linkage.[1] The resulting molecule possesses a triethoxysilyl group at one end, capable of forming strong covalent bonds with oxide surfaces, and a TBDMS-protected hydroxyl group at the other end.
Experimental Protocol: Synthesis of a TBDMS-Protected Ethoxy Silane Coupling Agent
-
Materials: this compound, 3-isocyanatopropyltriethoxysilane, anhydrous toluene, dibutyltin dilaurate (catalyst).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene.
-
Add a catalytic amount of dibutyltin dilaurate to the solution.
-
Slowly add an equimolar amount of 3-isocyanatopropyltriethoxysilane to the reaction mixture at room temperature.
-
Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by infrared spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude TBDMS-protected silane coupling agent.
-
Purify the product by vacuum distillation or column chromatography.
-
Surface Functionalization and Deprotection
The synthesized silane coupling agent can be used to modify various substrates with surface hydroxyl groups, such as glass, silica, and metal oxides.[1][2] The triethoxysilyl group hydrolyzes in the presence of trace water to form reactive silanols, which then condense with the surface hydroxyl groups to form a stable, covalent siloxane bond.[2]
Following surface immobilization, the TBDMS protecting group can be removed to expose the terminal hydroxyl group. This deprotection is typically achieved under mild conditions, ensuring the integrity of the newly formed surface layer. Common deprotection reagents include fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.[3]
Experimental Protocol: Surface Modification and Deprotection
-
Materials: TBDMS-protected silane coupling agent, substrate (e.g., glass slides), anhydrous toluene, ethanol, deionized water, tetrabutylammonium fluoride (TBAF) solution in THF.
-
Procedure:
-
Surface Preparation: Clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water, followed by drying in an oven at 110°C. Activate the surface with an oxygen plasma treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Silanization: Prepare a 1-2% (v/v) solution of the TBDMS-protected silane coupling agent in anhydrous toluene. Immerse the cleaned and activated substrate in the silane solution and allow it to react for 2-4 hours at room temperature or 30 minutes at 60°C.
-
Washing: Remove the substrate from the solution and rinse thoroughly with toluene, followed by ethanol, to remove any unbound silane. Dry the substrate under a stream of nitrogen.
-
Deprotection: Immerse the functionalized substrate in a 1 M solution of TBAF in THF for 1-2 hours at room temperature.
-
Final Wash: Rinse the substrate with THF, followed by ethanol and deionized water. Dry the substrate under a stream of nitrogen. The surface is now functionalized with terminal hydroxyl groups.
-
Characterization and Quantitative Analysis
The success of the surface modification can be quantified using various surface analysis techniques.
| Analytical Technique | Parameter Measured | Expected Result for Successful Modification |
| Contact Angle Goniometry | Surface Wettability | Decrease in water contact angle after deprotection, indicating a more hydrophilic surface due to exposed hydroxyl groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increase in the C/Si and N/Si atomic ratios after silanization, and a subsequent decrease in the F/Si ratio (if TBAF is used) after deprotection. |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Increase in surface roughness after silanization, indicative of the formation of a silane layer. |
| Ellipsometry | Layer Thickness | Measurement of the thickness of the deposited silane layer, typically in the range of 2-10 nm. |
Applications in Drug Development
The resulting hydroxyl-terminated surface serves as a versatile platform for further functionalization in drug development applications.
-
Drug Conjugation: The terminal hydroxyl groups can be activated to conjugate drugs, targeting ligands, or other biomolecules.
-
Polymer Grafting: Hydrophilic polymers like polyethylene glycol (PEG) can be grafted onto the surface to create non-fouling coatings that reduce protein adsorption and improve biocompatibility.[1][4][5]
-
Microfluidics: In microfluidic devices, such surface modifications can alter the surface energy, reduce non-specific binding of analytes, and control electro-osmotic flow.[6]
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 5. Surface modification of polydimethylsiloxane with photo-grafted poly(ethylene glycol) for micropatterned protein adsorption and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface modification of PDMS microchips with poly(ethylene glycol) derivatives for μTAS applications - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Hydrolytic Stability of 2-((tert-Butyldimethylsilyl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a common intermediate and protected form of ethylene glycol in organic synthesis. Understanding the stability of this tert-butyldimethylsilyl (TBDMS) ether is critical for its effective use as a protecting group in multi-step syntheses, particularly in the development of active pharmaceutical ingredients where process control and impurity profiles are paramount.
Introduction to the Hydrolytic Stability of Silyl Ethers
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functionalities due to its steric bulk, which confers significant stability compared to smaller silyl ethers like the trimethylsilyl (TMS) group. The hydrolytic stability of a silyl ether is influenced by several factors, including the steric hindrance around the silicon atom, the electronic environment, the pH of the medium, and the temperature.
Generally, TBDMS ethers are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.[1] The large tert-butyl group shields the silicon atom from nucleophilic attack, slowing down the rate of hydrolysis.[2] This stability allows for the selective deprotection of other more labile protecting groups in the presence of a TBDMS ether.
Hydrolysis Mechanisms
The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the solution.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ether oxygen is protonated, making it a better leaving group. A water molecule then attacks the silicon atom in a nucleophilic substitution reaction, leading to the cleavage of the silicon-oxygen bond and the release of ethylene glycol and the corresponding silanol, which can then dimerize to a siloxane.[2]
Base-Catalyzed Hydrolysis
While TBDMS ethers are generally stable to basic conditions, hydrolysis can occur, albeit at a much slower rate than under acidic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. This pathway is generally less efficient for TBDMS ethers due to the steric hindrance of the tert-butyl group.
Quantitative Data on Hydrolytic Stability
Table 1: Relative Hydrolytic Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Hydrolysis (Acidic Media) | Relative Rate of Hydrolysis (Basic Media) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data is a compilation from various sources and represents a general trend.[3]
Table 2: Half-life of p-cresol TBDMS ether hydrolysis
| Conditions | Half-life (t1/2) |
| 1% HCl in 95% EtOH | ~4.5 hours |
| 5% NaOH in 95% EtOH | 3.5 minutes |
This data for a phenolic TBDMS ether illustrates the significantly greater stability under acidic conditions compared to basic conditions for this class of compounds.[3] For primary alkyl TBDMS ethers like this compound, the stability under basic conditions is expected to be much greater than for phenolic ethers.
Experimental Protocol for Determining Hydrolytic Stability
This section outlines a detailed methodology for determining the hydrolytic stability of this compound.
Materials and Reagents
-
This compound (high purity)
-
Buffer solutions (pH 2, 4, 7, 9, 12) - Standard buffer systems such as phosphate, acetate, and borate are suitable.
-
Organic co-solvent (e.g., acetonitrile or tetrahydrofuran, HPLC grade)
-
Internal standard for analytical quantification (e.g., a stable compound with similar chromatographic properties)
-
Quenching solution (e.g., a saturated solution of sodium bicarbonate for acidic reactions or a dilute acid for basic reactions)
-
High-purity water
-
Analytical standards of ethylene glycol and this compound
Equipment
-
Constant temperature bath or incubator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials for reaction and sample analysis
-
Analytical instrumentation (HPLC-UV/MS, GC-MS, or NMR)
Experimental Procedure
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of this compound and the internal standard in the chosen organic co-solvent. The co-solvent is necessary to ensure the solubility of the silyl ether in the aqueous buffer. A typical starting concentration for the silyl ether is 1 mg/mL.
-
For each pH condition, prepare the reaction mixture by adding a known volume of the silyl ether stock solution and the internal standard stock solution to a volumetric flask and diluting with the appropriate buffer solution. The final concentration of the organic co-solvent should be kept as low as possible (e.g., <10%) to minimize its effect on the hydrolysis rate.
-
-
Hydrolysis Experiment:
-
Dispense aliquots of the reaction mixture into several vials for each pH and temperature condition to be tested (e.g., 25 °C, 40 °C, and 60 °C).
-
Place the vials in a constant temperature bath.
-
At predetermined time intervals, remove a vial from each condition.
-
Immediately quench the reaction by adding a small volume of the appropriate quenching solution to neutralize the acid or base catalyst.
-
Store the quenched samples at a low temperature (e.g., 4 °C) prior to analysis to prevent further degradation.
-
-
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
-
Detection: UV detection may be challenging as this compound lacks a strong chromophore. Therefore, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) is recommended for sensitive and specific quantification.
-
Quantification: The disappearance of the starting material and the appearance of ethylene glycol can be monitored. A calibration curve should be generated for both the starting material and the expected degradation product.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The starting material is volatile and can be analyzed directly. Ethylene glycol, being more polar, may require derivatization (e.g., silylation with a different silylating agent) to improve its chromatographic properties.[4]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17) is generally used.[5]
-
Quantification: Selected Ion Monitoring (SIM) mode can be used for accurate quantification of the parent compound and its hydrolysis product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Monitoring: ¹H NMR can be used to monitor the reaction in real-time or by analyzing quenched samples. The disappearance of the signals corresponding to the TBDMS group (around 0.1 ppm for the methyls and 0.9 ppm for the tert-butyl) and the appearance of signals for free ethylene glycol can be integrated and quantified relative to an internal standard.[6]
-
-
Data Analysis
-
For each pH and temperature, plot the concentration of this compound as a function of time.
-
Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.
-
Calculate the half-life (t1/2) of the compound at each condition using the appropriate equation for the determined reaction order (for a first-order reaction, t1/2 = 0.693/k).
-
A pH-rate profile can be constructed by plotting the logarithm of the rate constant (log k) against the pH.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Experimental workflow for determining hydrolytic stability.
Conclusion
The hydrolytic stability of this compound is a critical parameter for its application in organic synthesis. While generally stable under neutral and basic conditions, it is susceptible to cleavage under acidic conditions. The provided experimental protocol offers a robust framework for quantifying its stability across a range of pH values and temperatures, enabling researchers and drug development professionals to make informed decisions regarding its use as a protecting group and to control for potential degradation in synthetic processes. The choice of analytical methodology will depend on the available instrumentation and the specific requirements of the study.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 5. Target analysis of tert-butyldimethylsilyl derivatives of nerve agent hydrolysis products by selectable one-dimensional or two-dimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-((tert-Butyldimethylsilyl)oxy)ethanol in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a versatile bifunctional building block, in the context of multi-step organic synthesis. Its unique structure, featuring a primary alcohol and a sterically hindered silyl ether, allows for selective manipulation and introduction of a protected hydroxyethyl moiety into complex molecules. This reagent is particularly valuable in the synthesis of bioactive compounds, such as nucleoside analogues, where controlled functionalization is paramount.
Introduction to this compound
This compound, also known as TBS-protected ethylene glycol, is a colorless oil at room temperature. The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for one of the hydroxyl functions of ethylene glycol, leaving the other primary alcohol available for synthetic transformations. The stability of the TBS ether to a wide range of reaction conditions, coupled with its facile and selective removal under specific acidic or fluoride-mediated conditions, makes it an ideal choice for multi-step synthetic strategies.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₂₀O₂Si |
| Molecular Weight | 176.33 g/mol [1] |
| Boiling Point | 74-80 °C (17 Torr) |
| Density | 0.890 g/mL |
| Refractive Index | 1.430 |
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding procedure involving the monosilylation of ethylene glycol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylene glycol (20.0 g, 0.322 mol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 12.9 g, 0.322 mol)
-
tert-Butyldimethylsilyl chloride (TBSCl, 48.59 g, 0.322 mol)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Potassium Carbonate (K₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of ethylene glycol (20.0 g, 0.322 mol) in anhydrous THF (100 mL) is added dropwise to a stirred suspension of NaH (12.9 g, 0.322 mol, 60% in mineral oil) in anhydrous THF (500 mL) at room temperature.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
tert-Butyldimethylsilyl chloride (48.59 g, 0.322 mol) is then added to the mixture.
-
Stirring is continued for an additional hour at room temperature.
-
The reaction is quenched by the addition of 10% aqueous K₂CO₃ (100 mL).
-
The mixture is extracted with MTBE (3 x 300 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether to afford this compound as a colorless oil.
Quantitative Data:
| Product | Yield |
| This compound | 55.0 g (96%) |
Workflow for the Synthesis of this compound:
Application in the Synthesis of Acyclic Nucleoside Analogues
Acyclic nucleoside analogues are a class of antiviral and anticancer agents. The synthesis of these molecules often requires the introduction of a flexible side chain onto a heterocyclic base. This compound is an excellent precursor for such side chains. The following protocol outlines a representative multi-step synthesis of a uracil-based acyclic nucleoside analogue.
Multi-Step Synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-5-iodouracil
This synthesis involves the activation of the hydroxyl group of this compound, followed by N-alkylation of a silylated uracil derivative, and subsequent iodination.
Signaling Pathway for the Synthesis of the Acyclic Nucleoside Analogue:
Experimental Protocols:
Step 1: Synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate
Materials:
-
This compound (1.00 g, 5.67 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine (0.54 mL, 6.81 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.05 mL, 6.24 mmol)
Procedure:
-
To a solution of this compound (1.00 g, 5.67 mmol) in anhydrous CH₂Cl₂ (20 mL) at -78 °C under an inert atmosphere, add anhydrous pyridine (0.54 mL, 6.81 mmol).
-
Slowly add trifluoromethanesulfonic anhydride (1.05 mL, 6.24 mmol) to the stirred solution.
-
Maintain the reaction at -78 °C for 30 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which is used immediately in the next step without further purification.
Step 2: Synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)uracil
Materials:
-
Uracil (0.57 g, 5.10 mmol)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous 1,2-dichloroethane (DCE)
-
Crude 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate (from Step 1)
Procedure:
-
A mixture of uracil (0.57 g, 5.10 mmol), a catalytic amount of ammonium sulfate, and HMDS (5 mL) is refluxed until a clear solution is obtained.
-
The excess HMDS is removed under vacuum to give 2,4-bis(trimethylsilyloxy)pyrimidine.
-
The silylated uracil is dissolved in anhydrous DCE (15 mL).
-
A solution of the crude triflate from Step 1 in anhydrous DCE (10 mL) is added, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched with methanol, and the solvent is evaporated.
-
The residue is purified by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the product.
Step 3: Synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-5-iodouracil
Materials:
-
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)uracil (from Step 2)
-
Iodine
-
Nitric acid (70%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)uracil in CH₂Cl₂, add iodine.
-
Add a catalytic amount of 70% nitric acid.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Quantitative Data for the Multi-Step Synthesis:
| Step | Product | Starting Material | Yield (%) |
| 2 | 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)uracil | Uracil | ~75% (over 2 steps) |
| 3 | 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-5-iodouracil | 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)uracil | ~90% |
| Overall | 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-5-iodouracil | Uracil | ~67.5% |
Deprotection of the TBS Group
The final step in many synthetic sequences involving this compound is the deprotection of the TBS ether to unveil the primary alcohol. A variety of methods are available, allowing for selective deprotection in the presence of other functional groups.
Common Deprotection Methods:
| Reagent | Solvent | Conditions | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Highly selective for silyl ethers. |
| Hydrofluoric acid-pyridine (HF-Py) | THF/Pyridine | 0 °C to RT | Effective but requires careful handling. |
| Acetic Acid | THF/H₂O | Room Temperature | Mild acidic conditions. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temperature | Common and cost-effective. |
Experimental Protocol: TBAF-mediated Deprotection
Materials:
-
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-5-iodouracil
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected nucleoside analogue in THF.
-
Add a 1 M solution of TBAF in THF (1.1 equivalents) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected nucleoside analogue.
Deprotection Workflow:
Conclusion
This compound is a highly valuable and versatile reagent in multi-step organic synthesis. Its straightforward preparation, the stability of the TBS protecting group, and the ability to selectively deprotect it under mild conditions make it an essential tool for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutics. The protocols and data presented herein provide a comprehensive guide for its effective utilization in a research and development setting.
References
Application Notes and Protocols: TBDMS-Protected Ethylene Glycol as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) protected ethylene glycol linker is a versatile tool in modern drug discovery and development, particularly in the construction of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The ethylene glycol chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the TBDMS protecting group allows for selective, staged chemical modifications. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this valuable bifunctional linker.
Core Applications
TBDMS-protected ethylene glycol linkers are primarily employed in the synthesis of complex therapeutic modalities where precise control over molecular architecture is paramount.
-
Proteolysis Targeting Chimeras (PROTACs): In PROTACs, the ethylene glycol linker bridges a target protein-binding ligand and an E3 ligase-recruiting moiety. The length and composition of this linker are critical for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): For ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the ethylene glycol linker can mitigate the hydrophobicity of the payload, reducing aggregation and improving the ADC's pharmacokinetic profile.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker can significantly impact the efficacy and pharmacological properties of a bifunctional molecule. Below are comparative data for PROTACs and ADCs, illustrating the influence of linker composition and length.
PROTAC Performance with Varying Linker Lengths
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker (Number of PEG units) | VHL-recruiting PROTAC (DC50 in H661 cells, µM) | CRBN-recruiting PROTAC (DC50 in H661 cells, µM) |
| 2 | >10 | 0.2 |
| 3 | 0.03 | 0.02 |
| 4 | 0.02 | 0.01 |
| 5 | 0.04 | 0.03 |
| 6 | 0.1 | 0.08 |
Data compiled from published studies on BRD4-targeting PROTACs.
Table 2: Comparison of Alkyl vs. PEG Linkers in EGFR-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) in HCC827 cells | Dmax (%) |
| PROTAC A | C5 Alkyl Chain | 5.0 | >95% |
| PROTAC B | PEG4 | 25.0 | ~90% |
Data suggests that for certain EGFR-targeting PROTACs, an alkyl linker may lead to more potent degradation compared to a PEG linker[1].
ADC Performance with Different Linker Architectures
Table 3: Pharmacokinetic Parameters of ADCs with Varying Linker Compositions
| ADC Construct | Linker Type | Clearance (mL/hr/kg) | Half-life (t½, hours) | AUC (µg*h/mL) |
| Trastuzumab-MMAE | Alkyl (mc-vc-PAB) | 0.8 | 90 | 1500 |
| Trastuzumab-MMAE | PEG4-Alkyl | 0.5 | 120 | 2200 |
| Trastuzumab-MMAE | PEG8-Alkyl | 0.3 | 150 | 3500 |
Data adapted from preclinical studies. The inclusion of PEG linkers generally leads to reduced clearance and a longer half-life, resulting in greater overall drug exposure[2][3].
Experimental Protocols
Protocol 1: Synthesis of Mono-TBDMS-Protected Ethylene Glycol
This protocol describes the selective protection of one hydroxyl group of ethylene glycol with a TBDMS group.
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (5 equivalents) in anhydrous DCM.
-
Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1 equivalent) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield mono-TBDMS-protected ethylene glycol.
Protocol 2: Deprotection of the TBDMS Group
This protocol outlines the removal of the TBDMS protecting group to liberate the hydroxyl functionality.
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the extent of protein degradation.
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols for the Synthesis of Unsymmetrical Ethers using 2-((tert-Butyldimethylsilyl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers. This application note details a robust two-step protocol for the synthesis of unsymmetrical ethers utilizing the protected diol, 2-((tert-Butyldimethylsilyl)oxy)ethanol. This method is particularly advantageous for introducing a 2-hydroxyethyl ether moiety, a common structural motif in pharmaceuticals and other advanced materials.
The strategy involves the initial formation of a silyl-protected ether via a Williamson reaction between the sodium salt of this compound and a variety of alkyl halides. The bulky tert-Butyldimethylsilyl (TBDMS) protecting group allows for the selective alkylation of one hydroxyl group of ethylene glycol. Subsequent deprotection of the TBDMS ether under mild acidic conditions yields the desired unsymmetrical ether. This approach is characterized by its high yields, broad substrate scope, and operational simplicity.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Williamson Ether Synthesis: The alkoxide of this compound is generated using a strong base, such as sodium hydride (NaH), and then reacted with an alkyl halide (R-X) to form the TBDMS-protected unsymmetrical ether.
-
Deprotection: The TBDMS protecting group is removed, typically with a mild acid source like acetyl chloride in methanol, to afford the final unsymmetrical ether.
Data Presentation
The following table summarizes the yields for the two-step synthesis of various unsymmetrical ethers using this compound.
| Entry | Alkyl Halide (R-X) | Intermediate Product | Yield of Williamson Ether Synthesis (%) | Final Product | Yield of Deprotection (%) |
| 1 | Benzyl Bromide | 1-(Benzyloxy)-2-((tert-butyldimethylsilyl)oxy)ethane | 95 | 2-(Benzyloxy)ethanol | High |
| 2 | Ethyl Iodide | 1-Ethoxy-2-((tert-butyldimethylsilyl)oxy)ethane | Not explicitly found, but expected to be high | 2-Ethoxyethanol | High |
| 3 | Propyl Bromide | 1-Propoxy-2-((tert-butyldimethylsilyl)oxy)ethane | Not explicitly found, but expected to be high | 2-Propoxyethanol | High |
Note: While specific yields for the Williamson ether synthesis with ethyl iodide and propyl bromide were not found in the literature search, the reaction is expected to proceed in high yield with primary alkyl halides. The deprotection step is also generally high-yielding.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol is based on a literature procedure for the mono-silylation of ethylene glycol.[1]
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Potassium Carbonate (K₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF, a solution of ethylene glycol (1.0 eq) in anhydrous THF is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
tert-Butyldimethylsilyl chloride (1.0 eq) is added to the mixture, and stirring is continued for another hour at room temperature.
-
The reaction is quenched by the addition of 10% aqueous K₂CO₃.
-
The aqueous layer is extracted three times with MTBE.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of 1% to 33% ethyl acetate in petroleum ether to afford this compound as a colorless oil (Typical yield: ~96%).[1]
Protocol 2: Synthesis of Unsymmetrical Ethers via Williamson Ether Synthesis
This is a general procedure based on the principles of the Williamson ether synthesis.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide, Propyl bromide) (1.0 - 1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.0 - 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected unsymmetrical ether.
Protocol 3: Deprotection of the TBDMS Ether
This protocol is based on a mild deprotection method using a catalytic amount of acetyl chloride in methanol.[4]
Materials:
-
TBDMS-protected unsymmetrical ether
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected unsymmetrical ether (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the final unsymmetrical ether by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of unsymmetrical ethers using this compound.
Signaling Pathway Analogy: The Logic of the Synthesis
This diagram illustrates the logical progression of the chemical transformations, analogous to a signaling pathway.
References
- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
Application of Mono-TBDMS Ethylene Glycol in Bioconjugation Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-tert-butyldimethylsilyl (TBDMS) ethylene glycol is a pivotal starting material in the synthesis of discrete polyethylene glycol (dPEG®) linkers used in bioconjugation chemistry. Its single protected hydroxyl group allows for the controlled, stepwise elongation of the ethylene glycol chain, facilitating the precise construction of heterobifunctional linkers with defined lengths. These linkers are instrumental in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where they enhance solubility, stability, and pharmacokinetic profiles of the conjugates. This document provides detailed application notes and experimental protocols for the synthesis of a versatile heterobifunctional PEG linker starting from mono-TBDMS ethylene glycol.
Introduction
Polyethylene glycol (PEG) linkers have become indispensable in bioconjugation due to their ability to improve the physicochemical properties of biomolecules.[1][2] Specifically, hydrophilic PEG linkers can mitigate aggregation, prolong circulation half-life, and reduce the immunogenicity of therapeutic conjugates.[1][3] The use of discrete PEG (dPEG®) linkers, which have a defined molecular weight and length, is particularly advantageous for creating homogeneous bioconjugates with predictable properties.
Mono-TBDMS ethylene glycol serves as a fundamental building block for the stepwise synthesis of these discrete PEG linkers. The TBDMS protecting group allows for the selective reaction of the free hydroxyl group, enabling the iterative addition of ethylene glycol units. Subsequent deprotection and functionalization of the termini yield heterobifunctional linkers capable of covalently linking different molecular entities, such as an antibody and a cytotoxic drug.
This application note details a synthetic workflow for preparing a heterobifunctional linker, Boc-NH-(EG)₄-COOH, from mono-TBDMS ethylene glycol. This linker features a Boc-protected amine and a carboxylic acid, which are orthogonal functional groups commonly used in bioconjugation.
Experimental Workflow and Signaling Pathways
The overall workflow for the synthesis of a heterobifunctional PEG linker from mono-TBDMS ethylene glycol involves a series of chemical transformations, including protection, chain elongation, deprotection, and functionalization.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((tert-Butyldimethylsilyl)oxy)ethanol and its Structural Analogs as Spacers in Drug Delivery Systems
Introduction
In the design of advanced drug delivery systems, the role of spacers and linkers is critical for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These molecular bridges connect a drug to a carrier or a targeting moiety, influencing solubility, stability, and the release profile of the active compound. While 2-((tert-Butyldimethylsilyl)oxy)ethanol is not widely documented as a standalone spacer in traditional drug delivery, its constituent chemical motifs—an ethylene glycol unit and a cleavable silyl ether—are of significant interest and broad utility in the field. This document provides detailed application notes and protocols for the use of oligo(ethylene glycol) spacers for improving drug properties, silyl ether-based linkers for controlled, acid-sensitive drug release, and the specific application of this compound as a linker in Proteolysis Targeting Chimeras (PROTACs).
Part 1: Oligo(ethylene glycol) (OEG) as a Hydrophilic Spacer
Application Note
Short-chain oligo(ethylene glycol)s (OEGs) are extensively used as hydrophilic spacers in drug conjugates to enhance aqueous solubility and improve in vivo behavior.[1] The incorporation of OEG linkers can reduce the susceptibility of the drug conjugate to metabolic degradation, prolong its circulation time in the bloodstream, and minimize immunogenicity.[1] These spacers are particularly valuable when conjugating hydrophobic drugs to targeting ligands such as peptides or antibodies, preventing aggregation and maintaining the biological activity of the targeting moiety.[2] Heterobifunctional OEG linkers, possessing different reactive groups at each terminus, allow for the sequential and controlled conjugation of the drug and the targeting molecule.[1][3]
Experimental Protocol: Synthesis of a Heterobifunctional OEG Linker and Conjugation to a Targeting Peptide
This protocol describes a general method for the synthesis of an azide-functionalized OEG linker and its subsequent conjugation to an alkyne-modified targeting peptide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Oligo(ethylene glycol) (e.g., tetraethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN3)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyne-modified targeting peptide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Monotosylation of Oligo(ethylene glycol):
-
Dissolve oligo(ethylene glycol) (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mono-tosylated OEG.
-
-
Azidation of Mono-tosylated OEG:
-
Dissolve the mono-tosylated OEG (1 equivalent) in anhydrous DMF.
-
Add sodium azide (5 equivalents) and heat the mixture to 80-90°C for 12-24 hours.
-
Cool the reaction to room temperature, pour into cold water, and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the Azide-OEG-OH linker.
-
-
Activation of the Hydroxyl Group (Example: NHS ester formation):
-
Dissolve Azide-OEG-OH (1 equivalent), N-hydroxysuccinimide (NHS, 1.2 equivalents), and a coupling agent like dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous DCM.
-
Stir at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove byproducts and concentrate to obtain the Azide-OEG-NHS ester.
-
-
Conjugation to a Drug (with an amine group):
-
Dissolve the amine-containing drug (1 equivalent) and the Azide-OEG-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Purify the Azide-OEG-Drug conjugate by chromatography.
-
-
Click Chemistry Conjugation to an Alkyne-Peptide:
-
Dissolve the Azide-OEG-Drug conjugate (1 equivalent) and the alkyne-modified peptide (1.2 equivalents) in a mixture of water and a miscible organic solvent (e.g., t-butanol).
-
Add a freshly prepared solution of sodium ascorbate (2 equivalents in water).
-
Add a solution of CuSO4·5H2O (0.5 equivalents in water).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final peptide-drug conjugate by HPLC.
-
Quantitative Data: Physicochemical Properties of PEGylated Nanoparticles
| Property | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter | 174.4 ± 10 nm | 241.8 ± 4 nm | [4] |
| Zeta Potential | -20.3 ± 0.4 mV | -23.3 ± 0.9 mV | [4] |
| Polydispersity Index (PDI) | 0.22 ± 0.02 | 0.24 ± 0.01 | [4] |
| Drug Encapsulation Efficiency | - | 60% (w/w) | [4] |
Diagram: Synthesis Workflow for an OEG-linked Drug Conjugate
Part 2: Silyl Ether-Based Acid-Cleavable Linkers
Application Note
Silyl ethers are valuable as acid-cleavable linkers in drug delivery systems, particularly for antibody-drug conjugates (ADCs).[3][5][6] These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) within cancer cells.[7] This pH-dependent cleavage facilitates the selective release of the cytotoxic payload inside the target cells, thereby minimizing off-target toxicity. The rate of cleavage can be tuned by modifying the steric bulk of the substituents on the silicon atom; for instance, tert-butyldimethylsilyl (TBDMS) ethers are more stable to acid than triethylsilyl (TES) or trimethylsilyl (TMS) ethers.[8]
Experimental Protocol: Synthesis and Evaluation of a Silyl Ether-Linked Prodrug
This protocol provides a general method for the synthesis of a silyl ether-linked prodrug and its evaluation for pH-sensitive release.
Materials:
-
Drug with a hydroxyl group
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate)
-
Anhydrous pyridine
-
Anhydrous DCM
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Synthesis of the Silyl Ether Prodrug:
-
Dissolve the hydroxyl-containing drug (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (2 equivalents).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.
-
Purify the silyl ether prodrug by flash column chromatography.
-
-
In Vitro Release Study:
-
Prepare stock solutions of the silyl ether prodrug in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into PBS at pH 7.4 and pH 5.0 to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots from each buffer solution.
-
Quench the cleavage by adding an equal volume of acetonitrile and neutralize the pH if necessary.
-
Analyze the samples by HPLC to quantify the amount of released parent drug and remaining prodrug.
-
Calculate the percentage of drug release at each time point and determine the half-life of the linker at each pH.
-
Quantitative Data: pH-Dependent Release from Silyl Ether Linkers
| Silyl Ether Substituent | pH | Half-life (t1/2) of Release | Reference |
| Diethyl | 5.0 | 1.36 hours | [9] |
| Diethyl | 7.4 | Significantly slower | [9] |
| Diisopropyl | 5.0 | 68.5 hours | [9] |
| Diisopropyl | 7.4 | Significantly slower | [9] |
| Di-tert-butyl | 5.0 | 6995 hours | [9] |
| Di-tert-butyl | 7.4 | Significantly slower | [9] |
Diagram: Mechanism of Silyl Ether Cleavage and Drug Release
Part 3: this compound as a PROTAC Linker
Application Note
This compound is identified as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker in a PROTAC is not just a simple spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[] Ethylene glycol-based linkers, such as the one derived from this compound, are commonly used in PROTAC design to improve solubility and provide the necessary flexibility to span the distance between the target protein and the E3 ligase.[] The TBDMS-protected hydroxyl group allows for differential functionalization of the two ends of the ethylene glycol unit.
Experimental Protocol: Synthesis of a PROTAC using a Derivative of this compound
This protocol outlines a general strategy for incorporating an ethylene glycol linker, derived from a TBDMS-protected precursor, into a PROTAC molecule.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Target protein ligand with a suitable functional group (e.g., a carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., an azide)
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA
-
Copper(I) catalyst for click chemistry
Procedure:
-
Functionalization of the Linker (Alkynylation):
-
Dissolve this compound (1 equivalent) in anhydrous THF and cool to 0°C.
-
Carefully add sodium hydride (1.2 equivalents) and stir for 30 minutes.
-
Add propargyl bromide (1.1 equivalents) and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain the TBDMS-protected alkyne linker.
-
-
Deprotection of the TBDMS Group:
-
Dissolve the protected linker (1 equivalent) in THF.
-
Add TBAF (1 M in THF, 1.2 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry, and concentrate to yield the deprotected hydroxyl-alkyne linker.
-
-
Conjugation to the First Ligand (Target Protein Ligand):
-
Activate the carboxylic acid of the target protein ligand (1 equivalent) with HATU (1.1 equivalents) and DIPEA (2 equivalents) in DMF.
-
Add the hydroxyl-alkyne linker (1.2 equivalents) and stir at room temperature overnight.
-
Purify the resulting alkyne-linker-target ligand conjugate by chromatography.
-
-
Final PROTAC Synthesis via Click Chemistry:
-
Dissolve the alkyne-linker-target ligand conjugate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent system (e.g., DMF/water).
-
Add a copper(I) catalyst (e.g., from CuSO4 and sodium ascorbate).
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Quantitative Data: Representative PROTAC Degradation Efficiency
The following table provides representative data for PROTACs utilizing PEG-based linkers to illustrate typical efficacy metrics.
| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PEG-based | < 10 | > 90 | Various | [10] |
| IRAK4 | PEG-based | < 50 | > 85 | Various | [10] |
*DC50: Concentration for 50% degradation of the target protein. *Dmax: Maximum percentage of target protein degradation.
Diagram: PROTAC Mechanism of Action
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 3. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, physicochemical characterization, toxicity and efficacy of a PEG conjugate and a hybrid PEG conjugate nanoparticle formulation of the antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Surface modification using 2-((tert-Butyldimethylsilyl)oxy)ethanol
An emerging area of interest in surface science involves the generation of hydroxyl-terminated surfaces. These surfaces are pivotal in biomedical applications due to their ability to influence protein adsorption and subsequent cellular response. A versatile method for creating such surfaces is through the use of a protected hydroxyl group, which is later deprotected to reveal the functional hydroxyl moiety. 2-((tert-Butyldimethylsilyl)oxy)ethanol serves as a valuable precursor in this process. By functionalizing a surface with a derivative of this molecule, a protected hydroxyl surface is formed. Subsequent removal of the tert-Butyldimethylsilyl (TBDMS) protecting group exposes the terminal hydroxyl groups, yielding a hydrophilic and reactive surface.
This two-step approach offers precise control over the final surface chemistry. The initial silanization step with the TBDMS-protected molecule allows for the formation of a well-defined self-assembled monolayer (SAM). The subsequent deprotection is typically a high-yield reaction, ensuring a high density of hydroxyl groups on the surface. The resulting hydroxylated surfaces have been shown to play a significant role in mediating biological interactions, such as reducing non-specific protein adsorption and promoting specific cell adhesion.
Application Notes
The primary application of surfaces modified to present hydroxyl groups is in the field of biomaterials and drug development. The controlled presentation of hydroxyl groups can be used to:
-
Reduce Non-Specific Protein Adsorption: Hydroxyl-terminated surfaces have been shown to resist the non-specific adsorption of proteins. This is a critical property for materials used in blood-contacting devices, biosensors, and drug delivery systems, as protein fouling can lead to loss of device function, immune responses, and thrombosis. Molecular dynamics simulations suggest that the structure of the hydroxyl-terminated SAM itself can significantly improve its resistance to protein adsorption.[1][2][3]
-
Promote Cell Adhesion and Growth: The presence of surface hydroxyl groups can enhance the adhesion, spreading, and growth of various cell types.[4] This is advantageous for tissue engineering scaffolds, implantable devices, and cell cultureware. Studies have shown that alcoholic -OH groups in a two-dimensional array provide a strongly adhesive surface for cells.[5][6] The density of these hydroxyl groups can be optimized to achieve maximal cell binding.
-
Serve as a Platform for Further Functionalization: The terminal hydroxyl groups provide a reactive handle for the covalent attachment of other molecules, such as peptides, proteins, or drugs. This allows for the creation of multifunctional surfaces with tailored biological activities.
Quantitative Data
The following table summarizes typical quantitative data for surfaces before and after modification to expose hydroxyl groups. The data is representative of what would be expected when modifying a silicon surface.
| Surface Type | Water Contact Angle (Advancing) | Fibrinogen Adsorption (ng/cm²) |
| Bare Silicon | 30-40° | > 400 |
| TBDMS-protected SAM | 80-90° | ~300 |
| Hydroxyl-terminated SAM | < 20° | < 50 |
Experimental Protocols
The following protocols describe a plausible workflow for the modification of a silicon substrate to create a hydroxyl-terminated surface using a silane derivative of this compound.
Protocol 1: Substrate Preparation
-
Cleaning: Silicon wafers are sonicated in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Drying: The wafers are dried under a stream of nitrogen gas.
-
Activation: The wafers are treated with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing and Drying: The wafers are thoroughly rinsed with deionized water and then dried under a stream of nitrogen.
Protocol 2: Formation of the TBDMS-Protected Self-Assembled Monolayer (SAM)
This protocol assumes the use of a precursor such as (2-((tert-butyldimethylsilyl)oxy)ethoxy)propyltrichlorosilane.
-
Silanization Solution: A 1 mM solution of the silane is prepared in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Immersion: The cleaned and activated silicon wafers are immersed in the silanization solution for 2 hours at room temperature.
-
Rinsing: The wafers are removed from the solution and rinsed sequentially with toluene, acetone, and isopropanol to remove any unbound silane.
-
Curing: The wafers are cured in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
Protocol 3: Deprotection of the TBDMS Group
This protocol utilizes a mild acid to cleave the silyl ether and expose the hydroxyl group.
-
Deprotection Solution: A solution of 80% acetic acid in water is prepared.
-
Immersion: The TBDMS-protected wafers are immersed in the deprotection solution for 2 hours at room temperature.
-
Rinsing: The wafers are thoroughly rinsed with deionized water.
-
Drying: The wafers are dried under a stream of nitrogen.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation of hydroxyl-terminated surfaces.
Surface-Biology Interaction
Caption: Relationship between surface chemistry and biological response.
References
- 1. Unexpectedly resisting protein adsorption on self-assembled monolayers terminated with two hydrophilic hydroxyl groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Unexpectedly resisting protein adsorption on self-assembled monolayers terminated with two hydrophilic hydroxyl groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. [2212.03671] Unexpectedly resisting protein adsorption on self-assembled monolayers terminated with two hydrophilic hydroxyl groups [arxiv.org]
- 4. Cell adhesion and growth on polymer surfaces with hydroxyl groups prepared by water vapour plasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cell adhesion to hydroxyl groups of a monolayer film - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Etherification of 2-((tert-Butyldimethylsilyl)oxy)ethanol via Williamson Ether Synthesis
Application Note
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This protocol details the etherification of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a silyl-protected ethylene glycol derivative. The tert-butyldimethylsilyl (TBS) protecting group allows for the selective alkylation of the free hydroxyl group.
This method involves the deprotonation of the alcohol using a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide to yield the desired ether. The choice of solvent is critical, with anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) being preferred to facilitate the SN2 reaction.
This protocol is broadly applicable for the synthesis of a variety of ethers from this compound and is relevant for researchers in medicinal chemistry, materials science, and organic synthesis who require selectively functionalized ethylene glycol derivatives.
Experimental Protocol
Materials
-
This compound (CAS 102229-10-7)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide, allyl bromide, propargyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure
1. Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of sodium hydride.
2. Deprotonation: a. Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. b. Cool the sodium hydride suspension to 0 °C using an ice bath. c. Slowly add the solution of this compound to the NaH suspension via syringe. d. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.
3. Alkylation: a. Cool the reaction mixture back down to 0 °C. b. Add the alkyl halide (1.1 equivalents) dropwise to the stirred alkoxide solution. c. Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., to 40-50 °C) may be required.
4. Work-up: a. Upon completion of the reaction, cool the flask in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride. c. Add water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 20 mL). e. Combine the organic layers and wash with saturated aqueous sodium chloride (brine). f. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ether product.
Data Summary
The following table summarizes typical reaction conditions and yields for the etherification of this compound with various alkyl halides.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 0 to rt | 2 | ~95% |
| Ethyl Iodide | NaH | THF | 0 to rt | 4 | ~90% |
| Benzyl Bromide | NaH | THF | 0 to rt | 3 | ~92% |
| Allyl Bromide | NaH | THF | 0 to rt | 2 | ~93% |
| Propargyl Bromide | KHMDS | THF | 0 to rt | 0.5 | ~85%[1] |
Note: Yields are approximate and may vary depending on the specific reaction scale and conditions.
Experimental Workflow
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
References
Application Notes and Protocols: Deprotection of 2-((tert-Butyldimethylsilyl)oxy)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, stability under a range of reaction conditions, and the numerous methods available for its selective removal.[1] This document provides detailed protocols for the deprotection of the TBDMS group from 2-((tert-Butyldimethylsilyl)oxy)ethanol to yield ethylene glycol, a common synthetic intermediate. The protocols outlined below utilize common and effective reagents, offering a range of conditions from fluoride-mediated to acidic deprotection.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of TBDMS ethers of primary alcohols. While the specific substrate may vary in the literature, these conditions are applicable to this compound and provide a comparative overview of expected yields and reaction times.
| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 1 - 4 h | High | [2] |
| Acetyl Chloride (catalytic) | Methanol | 0 °C to Room Temp. | 0.5 - 2 h | High | [3][4] |
| Stannous Chloride (SnCl₂) | Ethanol | Room Temp. or Reflux | 5 - 6 min (microwave) to hours | 80 - 90 | |
| Oxone® | 50% aq. Methanol | Room Temp. | 2.5 - 3 h | High | [3][5] |
| N-Iodosuccinimide (NIS) (catalytic) | Methanol | Room Temp. | Not Specified | Excellent | [5][6] |
| Copper(II) Chloride Dihydrate (catalytic) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | 86 - 99 | [7] |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a standard and highly effective method for TBDMS ether cleavage using a fluoride source.[1]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotection is typically complete within 1-4 hours.[2]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol (ethylene glycol).
-
If necessary, purify the resulting alcohol by silica gel column chromatography.
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol
This method provides a mild acidic condition for the deprotection of TBDMS ethers and is compatible with many other protecting groups.[3][4]
Materials:
-
This compound
-
Dry Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[3]
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude product can be purified by flash chromatography if necessary.
Protocol 3: Deprotection using Stannous Chloride (SnCl₂)
This protocol utilizes a mild Lewis acid for the cleavage of the TBDMS ether.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the TBDMS-protected ether (1 mmol) in ethanol (20 mL), add SnCl₂·2H₂O (1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, monitoring for completion by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent and purify the crude product by column chromatography over silica gel to afford the pure alcohol.
Mandatory Visualization
Caption: General experimental workflow for the deprotection of a TBDMS ether.
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Selective Functionalization of the Free Hydroxyl Group in Mono-TBDMS Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective functionalization of the free hydroxyl group of mono-tert-butyldimethylsilyl (TBDMS) protected ethylene glycol. This versatile building block is crucial in various scientific disciplines, particularly in the synthesis of complex molecules and drug development, where precise control of chemical modifications is paramount.
Mono-TBDMS ethylene glycol offers a strategic advantage by allowing for the selective modification of one hydroxyl group while the other is protected by the bulky TBDMS group. This enables the introduction of a wide range of functional groups, leading to the creation of valuable intermediates for further chemical transformations. The protocols outlined below detail common and effective methods for acylation, alkylation, and oxidation of the free hydroxyl group.
Key Applications in Research and Drug Development
The selective functionalization of mono-TBDMS ethylene glycol opens avenues for the synthesis of a diverse array of molecules with significant applications:
-
Linkers and Spacers: The functionalized derivatives serve as linkers in bioconjugation, connecting molecules of interest such as proteins, peptides, or fluorescent dyes. In drug delivery, they can be used to attach targeting ligands to nanoparticles or to create drug-linker conjugates for antibody-drug conjugates (ADCs).
-
Polyethylene Glycol (PEG) Derivatives: As a fundamental unit, it contributes to the synthesis of well-defined, short-chain polyethylene glycol (PEG) derivatives. These PEGylated molecules are instrumental in improving the pharmacokinetic properties of therapeutic agents, such as increasing their solubility, stability, and circulation half-life.
-
Building Blocks for Complex Molecules: The functionalized products are valuable intermediates in the multi-step synthesis of natural products, modified polymers, and other complex organic molecules.
Experimental Protocols
The following sections provide detailed protocols for the selective acylation, alkylation, and oxidation of the free hydroxyl group in mono-TBDMS ethylene glycol.
Selective Acylation: Ester Formation
Acylation of the free hydroxyl group is a common strategy to introduce ester functionalities. This can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids with activating agents.
Protocol 1.1: Acylation using Acyl Chloride
This protocol describes the esterification of mono-TBDMS ethylene glycol with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Mono-TBDMS ethylene glycol
-
Acyl chloride (e.g., acryloyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add mono-TBDMS ethylene glycol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Acylation:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acryloyl Chloride | Triethylamine | DCM | 2 | >90 |
| Benzoyl Chloride | Pyridine | DCM | 3 | >95 |
| Acetyl Chloride | Triethylamine | DCM | 2 | >95 |
Acylation Workflow
Caption: General workflow for the selective acylation of mono-TBDMS ethylene glycol.
Selective Alkylation: Ether Formation (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[1][2]
Protocol 2.1: Alkylation using Alkyl Halide
This protocol details the formation of an ether by deprotonating the free hydroxyl group followed by reaction with an alkyl halide.[1]
Materials:
-
Mono-TBDMS ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of mono-TBDMS ethylene glycol (1.0 eq) in anhydrous THF or DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Alkylation:
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl Bromide | NaH | THF | 12 | >85 |
| Ethyl Iodide | NaH | DMF | 16 | >80 |
| Propargyl Bromide | NaH | THF | 12 | >80 |
Alkylation Workflow
Caption: General workflow for the Williamson ether synthesis of mono-TBDMS ethylene glycol.
Selective Oxidation: Aldehyde Formation
The free primary alcohol of mono-TBDMS ethylene glycol can be selectively oxidized to the corresponding aldehyde using mild oxidation conditions. The Swern oxidation is a common and effective method.[3]
Protocol 3.1: Swern Oxidation
This protocol describes the oxidation of the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[3][4]
Materials:
-
Mono-TBDMS ethylene glycol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
In a separate flask, dissolve anhydrous DMSO (2.2 eq) in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve mono-TBDMS ethylene glycol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. Stir for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, again keeping the temperature below -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over about 1 hour.
-
Add water to quench the reaction and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel (note: aldehydes can be sensitive on silica).
Quantitative Data for Swern Oxidation:
| Oxidizing Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (COCl)2, DMSO, Et3N | DCM | -78 to RT | 2-3 | >90 |
Swern Oxidation Workflow
References
Application Notes and Protocols: Synthesis of Oligoethylene Glycol Derivatives Using 2-((tert-Butyldimethylsilyl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of oligoethylene glycol (OEG) derivatives utilizing 2-((tert-Butyldimethylsilyl)oxy)ethanol. This compound serves as a key building block, enabling a controlled, stepwise approach to the synthesis of monodisperse OEG chains of varying lengths. The tert-Butyldimethylsilyl (TBDMS) protecting group allows for selective reactions and can be efficiently removed under mild conditions.
Introduction
Oligoethylene glycols are of significant interest in biomedical research and drug development due to their hydrophilicity, biocompatibility, and ability to modify the pharmacokinetic properties of therapeutic molecules. The precise length of the OEG chain can influence the biological activity and physical properties of the resulting conjugate. The use of a mono-protected ethylene glycol derivative, such as this compound, facilitates a stepwise chain extension, most commonly via the Williamson ether synthesis, to produce well-defined OEG derivatives.
This document outlines the synthesis of the TBDMS-protected ethylene glycol starting material, followed by a detailed protocol for the iterative synthesis of OEG chains and the final deprotection to yield the desired oligoethylene glycol.
Synthesis of this compound
The initial and crucial step is the mono-silylation of ethylene glycol to yield this compound. This is achieved by reacting ethylene glycol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Experimental Protocol:
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Triethylamine or Imidazole
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1 equivalent) and triethylamine (1.1 equivalents) or imidazole (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ethylene glycol (62 kg) | TBDMS-Cl (151 kg) | Triethylamine | Sherwood oil | 32 | 75 | 99.95 | [1] |
| Ethylene glycol (248 kg) | TBDMS-Cl (151 kg) | Pyridine | Sherwood oil | 36 | 70 | 99.96 | [1] |
Iterative Synthesis of Oligoethylene Glycols
The stepwise synthesis of oligoethylene glycols is achieved through a repetitive cycle of activation and coupling, employing the Williamson ether synthesis. In this strategy, one oligoethylene glycol unit with a free hydroxyl group is reacted with another that has been activated with a good leaving group, such as a tosylate.
Logical Workflow for Iterative OEG Synthesis
Caption: Iterative synthesis of oligoethylene glycols.
Experimental Protocol for Dimer Synthesis (HO-(CH₂CH₂O)₂-H):
Step 3.1: Tosylation of this compound
-
Dissolve this compound (1 equivalent) and pyridine or triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product, which can often be used in the next step without further purification.
Step 3.2: Williamson Ether Synthesis
-
In a flame-dried flask under inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise at 0 °C and stir for 30 minutes.
-
Slowly add a solution of the tosylated product from Step 3.1 (1 equivalent) in anhydrous THF.
-
Heat the reaction to reflux and stir overnight.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the TBDMS-protected diethylene glycol.
Step 3.3: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected diethylene glycol (1 equivalent) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield diethylene glycol.
This iterative sequence of tosylation, Williamson ether synthesis, and deprotection can be repeated to synthesize longer oligoethylene glycol chains.
Quantitative Data for Iterative Synthesis:
Deprotection of the TBDMS Group
The removal of the TBDMS protecting group is a critical final step to yield the free oligoethylene glycol. Several methods can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.
Experimental Workflow for TBDMS Deprotection
Caption: Common methods for TBDMS deprotection.
Deprotection Protocols:
| Reagent | Solvent | Temperature (°C) | Reaction Time | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1-3 hours | Most common and generally efficient method. |
| Hydrofluoric acid/Pyridine | THF | 0 to Room Temperature | 1-4 hours | Effective but requires careful handling due to the toxicity of HF. |
| Acetic Acid | THF/Water | Room Temperature to 40 | 12-24 hours | Milder conditions, suitable for acid-sensitive substrates. |
Purification and Characterization
Purification of oligoethylene glycol derivatives at each step is typically performed using silica gel column chromatography. The polarity of the eluent is adjusted based on the length of the OEG chain. Characterization of the products is carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Applications in Drug Development
Monodisperse oligoethylene glycol derivatives are widely used in drug development for:
-
PEGylation: Covalent attachment to proteins, peptides, and small molecule drugs to improve solubility, stability, and circulation half-life, while reducing immunogenicity.
-
Linkers: Used as flexible linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
-
Surface Modification: Coating nanoparticles and other drug carriers to prevent aggregation and opsonization.
The ability to synthesize OEG chains of a specific length using the methods described herein is crucial for optimizing the performance of these therapeutic modalities.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Mono-silylation of Ethylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mono-silylation of ethylene glycol while minimizing the formation of the bis-silylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-silylation of ethylene glycol?
A1: The primary challenge is achieving high selectivity for the mono-silylated product over the bis-silylated product. Since ethylene glycol is a symmetric diol with two primary hydroxyl groups of nearly identical reactivity, the silylating agent can react with both hydroxyl groups, leading to a mixture of mono-silylated, bis-silylated, and unreacted starting material.
Q2: What is the most effective general strategy to favor mono-silylation over bis-silylation?
A2: A highly effective strategy is to first deprotonate one of the hydroxyl groups of ethylene glycol using a strong base, such as sodium hydride (NaH), to form the monosodium salt of ethylene glycol. This mono-alkoxide is then reacted with the silylating agent. This method significantly enhances the selectivity for the mono-silylated product.[1]
Q3: How does the choice of silylating agent affect the reaction?
A3: The steric bulk of the silylating agent can influence the selectivity of the reaction. While less critical for a small, unhindered diol like ethylene glycol, using a bulkier silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) can help to disfavor the formation of the bis-silylated product due to steric hindrance after the first silylation.
Q4: Can I control the reaction by simply using a 1:1 stoichiometry of ethylene glycol to the silylating agent?
A4: While using a 1:1 stoichiometry is a common starting point, it often leads to a statistical mixture of products, including a significant amount of the bis-silylated product and unreacted diol. To improve selectivity, it is recommended to use a slight excess of ethylene glycol or, more effectively, to employ the mono-alkoxide strategy.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-silylated product | - Incomplete reaction. - Suboptimal reaction conditions. - Inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Optimize the reaction temperature and time. For the mono-alkoxide method, ensure the complete formation of the alkoxide before adding the silylating agent. - Use careful column chromatography for purification. |
| High yield of bis-silylated product | - Excess silylating agent. - Reaction conditions favoring di-substitution (e.g., high temperature, prolonged reaction time). - Use of a less sterically demanding silylating agent. | - Use a strict 1:1 or slightly less than 1:1 molar ratio of the silylating agent to the mono-alkoxide of ethylene glycol. - Add the silylating agent slowly and at a lower temperature to control the reaction rate. - Consider using a bulkier silylating agent. |
| Reaction does not start or is very slow | - Inactive reagents (e.g., old NaH, wet solvent). - Low reaction temperature. | - Use freshly opened or properly stored reagents. Ensure the solvent is anhydrous. - Gradually increase the reaction temperature while monitoring the reaction progress. |
| Formation of unexpected byproducts | - Presence of moisture leading to hydrolysis of the silylating agent. - Side reactions due to incompatible functional groups in more complex substrates. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Review the compatibility of all functional groups with the reaction conditions. |
Data Presentation
The following table summarizes the yields of mono- and bis-silylated products for various symmetric diols using the mono-alkoxide method with tert-butyldimethylsilyl chloride (TBDMSCl).
| Diol | Mono-silylated Product Yield (%) | Bis-silylated Product Yield (%) |
| 1,4-Butanediol | 82 | - |
| 1,5-Pentanediol | 90 | - |
| 1,6-Hexanediol | 97 | - |
| 1,7-Heptanediol | 87 | - |
| 1,8-Octanediol | 90 | - |
| 1,9-Nonanediol | 75 | 9 |
| 1,10-Decanediol | 89 | - |
Data adapted from McDougal, P. G.; Rico, J. G.; Oh, Y.-I.; Condon, B. D. J. Org. Chem. 1986, 51 (17), 3388–3390.[1]
Experimental Protocols
Key Experiment: Mono-silylation of a Symmetric Diol via its Monosodium Alkoxide
This protocol is adapted from a general procedure for the selective mono-silylation of symmetric 1,n-diols and is applicable to ethylene glycol.[1]
Materials:
-
Ethylene glycol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add ethylene glycol to a flask containing anhydrous THF.
-
To this solution, carefully add sodium hydride (60% dispersion in mineral oil) in one portion.
-
Stir the resulting suspension at room temperature. The reaction progress can be monitored by the cessation of hydrogen gas evolution. The formation of a gelatinous precipitate of the monosodium salt is typically observed.
-
Once the formation of the mono-alkoxide is complete, add a solution of TBDMSCl in anhydrous THF dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-silylated ethylene glycol.
Visualizations
Caption: Experimental workflow for the mono-silylation of ethylene glycol.
Caption: Logical relationship for selective mono-silylation.
References
Technical Support Center: Strategies for Selective Mono-protection of Symmetrical Diols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective mono-protection of symmetrical diols, with a particular focus on ethylene glycol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in synthetic chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the selective mono-protection of symmetrical diols.
Issue 1: Low yield of the mono-protected product and a high percentage of di-protected by-product.
-
Question: My reaction is producing a significant amount of the di-protected diol, reducing the yield of the desired mono-protected product. What adjustments can I make?
-
Answer: The formation of a di-protected by-product is a common challenge due to the statistical nature of the reaction. Here are several strategies to improve the selectivity for mono-protection:
-
Use of Excess Diol: Employing a significant excess of the symmetrical diol (typically 3-5 equivalents or more) can statistically favor the mono-protection by increasing the probability of the protecting group reacting with an unprotected diol molecule rather than a mono-protected one.[1][2] The unreacted diol can often be recovered and recycled.
-
Slow Addition of the Protecting Group: Adding the protecting group reagent dropwise or via a syringe pump over an extended period can maintain a low concentration of the reagent in the reaction mixture. This minimizes the chance of a second protection event occurring on the mono-protected intermediate.
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can enhance selectivity. The activation energy for the second protection step may be higher, and thus, lowering the temperature can disproportionately slow down the rate of the di-protection reaction.
-
Choice of Catalyst and Solvent: The catalyst and solvent system can significantly influence the selectivity. For instance, in the monotetrahydropyranylation of diols, catalysts with smaller catalytic surfaces like ion-exchange resins have been reported to be effective.[2][3]
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction time and stoichiometry, leading to higher selectivity for mono-protection compared to batch reactions.[2][3]
-
Issue 2: The reaction is sluggish or does not go to completion.
-
Question: My protection reaction is very slow, or a significant amount of the starting diol remains unreacted even after a long reaction time. What could be the cause?
-
Answer: A sluggish reaction can be attributed to several factors:
-
Insufficient Catalyst Activity: Ensure the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions, the use of a stronger acid or a slightly higher catalyst loading might be necessary. However, be cautious as this can sometimes decrease selectivity.
-
Steric Hindrance: If you are using a bulky protecting group, the reaction rate may be inherently slow. In such cases, a less sterically hindered protecting group might be a better choice if compatible with the overall synthetic route.
-
Poor Solubility: The diol or the reagents may not be fully soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. Consider a different solvent or a co-solvent system to improve solubility.
-
Deactivation of Reagents: The protecting group reagent or the catalyst may be sensitive to moisture or air. Ensure that anhydrous conditions are maintained and that the reagents are of high quality.
-
Issue 3: Difficulty in purifying the mono-protected product from the reaction mixture.
-
Question: I am struggling to separate the mono-protected diol from the unreacted starting material and the di-protected by-product. What purification strategies are effective?
-
Answer: The separation of the mono-protected product from the symmetrical starting diol and the non-polar di-protected product can often be achieved by standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. The polarity difference between the diol (very polar), the mono-protected product (intermediate polarity), and the di-protected product (less polar) usually allows for good separation. A carefully chosen eluent system is crucial.
-
Recrystallization: If the mono-protected product is a solid, recrystallization can be an effective purification method, particularly for removing small amounts of impurities.
-
Distillation: For volatile products, distillation under reduced pressure can be a viable option for separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the mono-protection of symmetrical diols like ethylene glycol?
A1: The most common protecting groups for alcohols, and by extension for the mono-protection of diols, include:
-
Silyl Ethers: Tert-butyldimethylsilyl (TBDMS or TBS) and other silyl ethers are widely used due to their ease of introduction, stability to a wide range of reaction conditions, and selective removal using fluoride ion sources (e.g., TBAF).[4]
-
Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions. They are typically introduced using benzyl bromide or chloride in the presence of a base and are commonly removed by catalytic hydrogenolysis.
-
Tetrahydropyranyl (THP) Ethers: THP ethers are a type of acetal that are stable to basic, organometallic, and reducing conditions. They are introduced using dihydropyran (DHP) under acidic catalysis and are readily cleaved with aqueous acid.[5][6]
-
Methoxymethyl (MOM) Ethers: MOM ethers are another type of acetal protecting group with similar stability to THP ethers.
Q2: How do I choose the right protecting group for my synthesis?
A2: The choice of protecting group depends on the overall synthetic strategy and the chemical nature of the molecule. Key considerations include:
-
Orthogonality: The protecting group should be stable under the reaction conditions planned for other functional groups in the molecule. Importantly, its removal conditions should not affect other protecting groups or sensitive functionalities present.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions.
-
Steric and Electronic Effects: The size and electronic nature of the protecting group can influence the reactivity of the protected molecule.
Q3: Can I achieve selective mono-protection without using a large excess of the diol?
A3: Yes, several strategies can be employed to avoid the use of a large excess of the diol:
-
Enzymatic Reactions: Lipases can catalyze the selective acylation of diols with high regioselectivity, often providing the mono-protected product in high yield without the need for a large excess of the diol.
-
Flow Chemistry: As mentioned in the troubleshooting guide, flow reactors allow for precise control of stoichiometry and reaction time, which can significantly enhance the selectivity for mono-protection.[2][3]
-
Catalyst-Controlled Reactions: Certain catalysts can selectively bind to one hydroxyl group of a symmetrical diol, directing the protecting group to that site. For example, silver(I) oxide has been used to mediate the highly selective monobenzylation of symmetrical diols.
Quantitative Data Presentation
The following table summarizes typical yields and reaction conditions for the mono-protection of a representative symmetrical diol, 1,4-butanediol, using different methods.
| Protecting Group | Method | Diol:Protecting Group Ratio | Catalyst | Solvent | Time | Yield of Mono-product (%) | Reference |
| THP | Batch Reactor | 1:1.2 | 10-camphorsulfonic acid (CSA) | THF | 6-10 min | ~50% (in a 1:2:1 mixture of diol:mono:di) | [3] |
| THP | Flow Reactor | 1:1.2 | CSA | THF | 7.5 min | ~60% (with high selectivity) | [3] |
Experimental Protocols
Protocol 1: Selective Mono-Tetrahydropyranylation (THP) of 1,4-Butanediol in a Flow Reactor [3]
This protocol describes a method for the selective mono-protection of 1,4-butanediol using a continuous flow system, which has been shown to provide higher selectivity compared to batch processing.
Materials:
-
1,4-butanediol
-
3,4-dihydro-2H-pyran (DHP)
-
10-camphorsulfonic acid (CSA)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Syringe pumps
-
T-shaped mixer
-
Reaction tube (e.g., 1.0 mm inner diameter, 150 cm length)
Procedure:
-
Prepare two separate solutions:
-
Solution A: A solution of 1,4-butanediol (1.00 equivalent) and 3,4-dihydro-2H-pyran (1.20 equivalents) in anhydrous THF.
-
Solution B: A solution of 10-camphorsulfonic acid (0.100 equivalents) in anhydrous THF.
-
-
Set up the flow reactor system by connecting two syringe pumps to a T-shaped mixer, which is then connected to the reaction tube.
-
Using the syringe pumps, introduce Solution A and Solution B into the T-shaped mixer at equal flow rates (e.g., 0.1 mL/min each) at room temperature.
-
The combined mixture passes through the reaction tube. The residence time can be calculated based on the total flow rate and the volume of the tube.
-
After allowing the system to reach a steady state (e.g., after 10 minutes of continuous flow), collect the eluent from the reaction tube into a flask containing triethylamine to quench the acid catalyst.
-
Concentrate the collected solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-THP protected 1,4-butanediol.
Protocol 2: General Procedure for Mono-Silylation of a Symmetrical Diol (e.g., Ethylene Glycol) using an Excess of the Diol
Materials:
-
Ethylene glycol (5 equivalents)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1 equivalent)
-
Imidazole (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of ethylene glycol (5 equivalents) and imidazole (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1 equivalent) in anhydrous DCM dropwise over 1 hour with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono-TBDMS protected ethylene glycol from unreacted ethylene glycol and the di-TBDMS protected by-product.
Visualizations
Caption: A typical experimental workflow for the selective mono-protection of a symmetrical diol.
Caption: Troubleshooting guide for addressing low selectivity in mono-protection reactions.
Caption: The kinetic principle behind the selective mono-protection of symmetrical diols.
References
Technical Support Center: Purification of 2-((tert-Butyldimethylsilyl)oxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-((tert-Butyldimethylsilyl)oxy)ethanol from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture for this compound?
A1: The most common impurities depend on the reaction conditions but typically include:
-
Unreacted Ethylene Glycol: The starting diol.
-
1,2-bis((tert-Butyldimethylsilyl)oxy)ethane: The disilylated byproduct.
-
Triethylamine Hydrochloride or Imidazole Hydrochloride: Salts formed if triethylamine or imidazole are used as a base.
-
Silanols: Formed from the hydrolysis of the silylating agent.
-
Residual Solvents: Such as THF, DCM, or DMF.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional vacuum distillation and flash column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.
Q3: My TBDMS-protected alcohol appears to be degrading during flash column chromatography. What could be the cause and how can I prevent it?
A3: Degradation of silyl ethers on a silica gel column is a common issue, often caused by the acidic nature of standard silica gel.[1][2] The Si-O bond is susceptible to cleavage under acidic conditions. To prevent this, you can neutralize the silica gel by using an eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[3] Alternatively, pre-treated neutral silica gel can be used.[1]
Q4: I am observing the starting material (ethylene glycol) in my purified product. What went wrong?
A4: The presence of ethylene glycol in the final product usually indicates an incomplete reaction or inefficient purification.[4][5] Ensure your reaction has gone to completion by monitoring with TLC. If the reaction is complete, your purification method may not be adequately separating the product from the highly polar ethylene glycol. For flash chromatography, ensure a sufficient polarity difference in your solvent system to achieve good separation.
Q5: Can I use distillation to purify this compound?
A5: Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities. The boiling point is reported to be 74-80°C at 17 Torr.[6] This method is effective at removing non-volatile impurities like salts and high-boiling point byproducts.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material is consumed. |
| Product Loss During Aqueous Workup | Minimize contact time with the aqueous phase during extraction to prevent hydrolysis. Ensure the pH of the aqueous phase is neutral or slightly basic. |
| Co-elution with Impurities during Chromatography | Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution may be necessary. |
| Degradation on Silica Gel | Neutralize the silica gel with triethylamine or use neutral silica gel to prevent cleavage of the TBDMS group.[1][3] |
| Product is Volatile | Be cautious during solvent removal under reduced pressure. Use moderate temperatures on the rotary evaporator. |
Problem 2: Product Contaminated with 1,2-bis((tert-Butyldimethylsilyl)oxy)ethane
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a slight excess of ethylene glycol relative to the silylating agent to favor mono-silylation.[5] |
| Inefficient Separation | The disilylated product is less polar than the desired mono-silylated product. Use a shallow gradient during flash chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) to improve separation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀O₂Si | [6] |
| Molecular Weight | 176.33 g/mol | [6] |
| Boiling Point | 74-80°C (17 Torr) | [6] |
| Density | 0.890 g/cm³ | [6] |
| Refractive Index | 1.430 | [6] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Purity (Commercial) | ≥98% |
Table 2: Example Purification Data
| Purification Method | Yield | Purity | Solvent System (for Chromatography) | Reference |
| Silica Gel Column Chromatography | 96% | Not Specified | Petroleum ether/ethyl acetate (gradient from 1% to 33% ethyl acetate) | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Crude Sample: After the reaction is complete, perform an aqueous workup. Typically, this involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate or methyl tert-butyl ether.[6][7] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[7]
-
Column Preparation:
-
Choose an appropriate column size based on the amount of crude material (a 20:1 to 100:1 ratio of silica gel to crude material is common).[8]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
To prevent degradation of the acid-sensitive silyl ether, add 0.1-1% triethylamine to your eluent system.[3]
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the top of the packed column.[3]
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as hexane or petroleum ether with a small percentage of a more polar solvent like ethyl acetate.
-
A typical starting solvent system could be 1-5% ethyl acetate in petroleum ether.[6]
-
Gradually increase the polarity of the eluent (e.g., to 33% ethyl acetate) to elute the desired product.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Completion: Once the main fraction has been collected, stop heating and slowly return the system to atmospheric pressure.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low purity of this compound.
Caption: Reaction pathway showing the formation of the desired product and potential byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Common side reactions in the synthesis of mono-TBDMS ethylene glycol
Welcome to the technical support center for the synthesis of mono-TBDMS ethylene glycol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when preparing mono-TBDMS ethylene glycol?
A1: The most prevalent side reaction is the formation of the di-silylated product, 1,2-bis(tert-butyldimethylsilyloxy)ethane. This occurs when both hydroxyl groups of ethylene glycol react with the TBDMS protecting group. Minimizing the formation of this di-substituted byproduct is a key challenge in achieving a high yield of the desired mono-silylated product.
Q2: How can I minimize the formation of the di-TBDMS ethylene glycol?
A2: There are several strategies to favor the formation of the mono-silylated product:
-
Stoichiometry Control: Using a stoichiometric or slight sub-stoichiometric amount of the silylating agent (TBDMS-Cl) relative to ethylene glycol is crucial. An excess of the silylating agent will significantly increase the yield of the di-silylated product.
-
Use of Excess Diol: Employing a significant excess of ethylene glycol can statistically favor the mono-silylation of the diol. However, this requires an efficient method to remove the unreacted ethylene glycol after the reaction.
-
Controlled Addition of Reagents: Slow, dropwise addition of the silylating agent or the base to the reaction mixture can help maintain a low concentration of the reactive species and improve selectivity for the mono-protected product.
Q3: What are the recommended reaction conditions for achieving a high yield of mono-TBDMS ethylene glycol?
A3: A high yield of mono-TBDMS ethylene glycol can be achieved by carefully controlling the reaction conditions. A reliable method involves the use of a strong base like sodium hydride (NaH) to selectively deprotonate one equivalent of ethylene glycol, followed by the addition of TBDMS-Cl.[1]
Q4: Can I use other bases besides sodium hydride?
A4: Yes, other bases like imidazole are commonly used for TBDMS protection of alcohols.[2][3] Imidazole acts as both a base and a catalyst by forming a highly reactive silyl-imidazolium intermediate. While effective, careful control of stoichiometry is still necessary to minimize the di-silylated byproduct.
Q5: My reaction is sluggish or not proceeding to completion. What could be the issue?
A5: Several factors can contribute to an incomplete reaction:
-
Moisture: TBDMS-Cl is sensitive to moisture and can be hydrolyzed, rendering it inactive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The quality of TBDMS-Cl and the base is important. Old or improperly stored reagents may have degraded.
-
Insufficient Base: If using a base like imidazole, ensure the correct stoichiometry is used to facilitate the reaction.
Q6: How can I effectively purify mono-TBDMS ethylene glycol from the reaction mixture?
A6: The most common method for purifying mono-TBDMS ethylene glycol is silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., petroleum ether or hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.[1] The di-silylated product is less polar and will elute first, followed by the mono-silylated product. Unreacted ethylene glycol is highly polar and will remain on the baseline or elute much later.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mono-TBDMS ethylene glycol | 1. Formation of significant amounts of di-TBDMS ethylene glycol. 2. Incomplete reaction. 3. Hydrolysis of TBDMS-Cl. | 1. Carefully control the stoichiometry; use no more than one equivalent of TBDMS-Cl. Consider using an excess of ethylene glycol. 2. Ensure reagents are of high quality and the reaction is allowed to proceed for a sufficient amount of time. 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High percentage of di-TBDMS ethylene glycol in the product mixture | 1. Excess TBDMS-Cl was used. 2. Reaction temperature was too high, or the reaction was left for an extended period, allowing for the second silylation to occur. | 1. Re-evaluate the stoichiometry of your reagents. A 1:1 ratio of ethylene glycol to TBDMS-Cl is recommended. 2. Perform the reaction at room temperature or below and monitor the progress by TLC to stop the reaction once the starting material is consumed. |
| Presence of unreacted ethylene glycol after the reaction | 1. Insufficient TBDMS-Cl or base. 2. Deactivation of TBDMS-Cl due to moisture. | 1. Check the stoichiometry and the purity of your reagents. 2. Ensure all reaction components and the reaction setup are scrupulously dry. |
| Difficulty in separating mono- and di-TBDMS products | 1. Ineffective column chromatography conditions. | 1. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). Monitor the fractions carefully by TLC. |
Experimental Protocols
Protocol 1: Mono-silylation of Ethylene Glycol using Sodium Hydride[1]
This protocol has been reported to produce a high yield (96%) of 2-((tert-butyldimethylsilyl)oxy)ethanol.
Reagents and Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Potassium Carbonate (K₂CO₃) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To a suspension of NaH (1 equivalent) in anhydrous THF, slowly add a solution of ethylene glycol (1 equivalent) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add TBDMS-Cl (1 equivalent) to the reaction mixture and continue stirring for another hour at room temperature.
-
Quench the reaction by adding 10% aqueous K₂CO₃ solution.
-
Extract the aqueous layer with MTBE (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of 1% to 33% ethyl acetate in petroleum ether to yield the pure mono-TBDMS ethylene glycol.
Visual Guides
Reaction Pathway and Side Reaction
Caption: Reaction scheme for the synthesis of mono-TBDMS ethylene glycol and the common side reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of mono-TBDMS ethylene glycol.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in mono-TBDMS ethylene glycol synthesis.
References
Technical Support Center: Synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a common intermediate in organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Poor quality of reagents: TBDMSCl can hydrolyze over time. Sodium hydride (NaH) may be passivated. Solvents may not be anhydrous.[1] 2. Incomplete deprotonation of ethylene glycol: Insufficient NaH or reaction time. 3. Low reactivity of silylating agent: TBDMSCl can be slow to react with some alcohols.[2] | 1. Verify reagent quality: Use freshly opened or properly stored TBDMSCl and NaH. Ensure solvents are rigorously dried.[1] 2. Optimize deprotonation: Use a slight excess of NaH (1.05-1.1 eq). Ensure the initial reaction with NaH proceeds for at least 1 hour at room temperature.[3] 3. Increase reactivity: Consider using a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[4] |
| Formation of a Significant Amount of Di-silylated Byproduct | 1. Incorrect stoichiometry: Molar ratio of ethylene glycol to TBDMSCl is critical for monosilylation.[5] 2. Slow addition of ethylene glycol: Adding the silylating agent to an excess of the diol-alkoxide can favor di-silylation. | 1. Use a slight excess of ethylene glycol: A molar ratio of 1.1-1.2 equivalents of ethylene glycol to 1 equivalent of TBDMSCl can favor monosilylation. 2. Control addition: Slowly add the solution of ethylene glycol to the suspension of NaH. Then, add the TBDMSCl solution dropwise to the formed alkoxide.[3] |
| Complex Mixture of Products Observed by TLC | 1. Presence of moisture: Water will react with NaH and TBDMSCl, leading to side products.[6] 2. Reaction temperature too high: Higher temperatures can promote side reactions. 3. Prolonged reaction time: Can lead to the formation of byproducts. | 1. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain reaction temperature: The reaction is typically carried out at room temperature.[3] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed. |
| Difficulty in Product Purification | 1. Similar polarity of product and starting material: Ethylene glycol and the mono-silylated product can have close Rf values on TLC, making separation by column chromatography challenging. 2. Hydrolysis of the TBDMS ether during workup or chromatography: The TBDMS group is sensitive to acidic conditions.[2] | 1. Optimize chromatography conditions: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., petroleum ether or hexanes) for silica gel chromatography.[3] A gradient of 1% to 33% ethyl acetate in petroleum ether has been reported to be effective.[3] 2. Neutral workup: Quench the reaction with a mild aqueous base like 10% K₂CO₃ solution.[3] Avoid acidic conditions during the workup and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction, particularly when using sodium hydride as the base.[3] Dichloromethane (DCM) and dimethylformamide (DMF) are also used for silylation reactions; however, DMF can be difficult to remove, and the solubility of the starting materials should be considered.[7]
Q2: Which base is most effective for the monosilylation of ethylene glycol?
A2: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates one hydroxyl group of ethylene glycol, leading to the mono-alkoxide.[3][5] Other bases like triethylamine (NEt₃) or imidazole can also be used, often in combination with TBDMSCl, but may require different reaction conditions and can be less effective in preventing di-silylation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system, such as ethyl acetate/petroleum ether, to separate the starting material (ethylene glycol), the desired mono-silylated product, and the di-silylated byproduct. The spots can be visualized using a potassium permanganate stain, under UV light if the compounds are UV active, or by using an iodine chamber.[8][9]
Q4: What are the expected Rf values for the starting material and products on a TLC plate?
A4: The Rf values will depend on the exact TLC plate and solvent system used. However, you can expect the following trend in polarity and Rf values:
-
Ethylene glycol (starting material): Most polar, lowest Rf value.
-
This compound (product): Intermediate polarity and Rf value.
-
1,2-bis((tert-Butyldimethylsilyl)oxy)ethane (di-silylated byproduct): Least polar, highest Rf value.
Q5: What are the key safety precautions for this reaction?
A5: Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. TBDMSCl is corrosive and moisture-sensitive. Handle it in a fume hood and avoid contact with skin and eyes.
Experimental Protocols
Key Experimental Protocol: Monosilylation of Ethylene Glycol using NaH and TBDMSCl
This protocol is adapted from a reported high-yield synthesis.[3]
Materials:
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
10% aqueous potassium carbonate (K₂CO₃) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a suspension of NaH (12.9 g, 0.322 mol, 60% dispersion in mineral oil) in anhydrous THF (500 mL) under an inert atmosphere, slowly add a solution of ethylene glycol (20.0 g, 0.322 mol) in anhydrous THF (100 mL) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add tert-butyldimethylchlorosilane (TBDMSCl, 48.59 g, 0.322 mol) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous K₂CO₃ solution (100 mL).
-
Extract the aqueous layer with MTBE (3 x 300 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether to yield this compound as a colorless oil (reported yield: 55.0 g, 96%).[3]
Data Presentation
Table 1: Reagent Stoichiometry and Reported Yield
| Reagent | Molar Equivalents | Amount | Reported Yield (%) | Reference |
| Ethylene Glycol | 1.0 | 20.0 g | 96 | [3] |
| Sodium Hydride (60%) | 1.0 | 12.9 g | ||
| TBDMSCl | 1.0 | 48.59 g |
Table 2: Qualitative Comparison of Silylating Agents
| Silylating Agent | Reactivity | Typical Base | Notes |
| TBDMSCl | Moderate | NaH, Imidazole, NEt₃ | Most common and cost-effective.[2] |
| TBDMSOTf | High | 2,6-Lutidine | More reactive, useful for hindered alcohols.[4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting incomplete TBDMS deprotection of ethylene glycol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, specifically focusing on ethylene glycol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common analytical signs of incomplete TBDMS deprotection?
A1: Incomplete deprotection is typically identified through analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
TLC Analysis: You may observe a spot corresponding to your starting material (bis-TBDMS protected) and potentially an intermediate spot for the mono-deprotected species, in addition to the desired diol product.
-
HPLC Analysis: In reversed-phase HPLC, incompletely deprotected molecules are more hydrophobic and will appear as later-eluting peaks compared to the fully deprotected product.[1] You might see a heterogeneous product mixture with multiple peaks.[2]
-
Mass Spectrometry (MS) Analysis: You will observe masses higher than the expected molecular weight for your final product.[1] For an ethylene glycol derivative, incomplete removal of one TBDMS group results in an impurity with a mass 114 Da higher than the desired product.[2] If both TBDMS groups remain, the mass will be 228 Da higher.
Q2: My TBDMS deprotection with tetrabutylammonium fluoride (TBAF) is slow or incomplete. What are the potential causes?
A2: Several factors can lead to sluggish or incomplete deprotection with TBAF, a common and generally effective reagent.[3][4]
-
Reagent Quality: The water content in the TBAF solution is critical. While completely anhydrous TBAF can be overly basic, leading to side reactions, excessive water can significantly slow down or even inhibit the desilylation reaction.[3][5] Furthermore, the fluoride reagent can degrade over time; always use a fresh bottle or solution of TBAF for best results.[2]
-
Steric Hindrance: Although the hydroxyl groups of ethylene glycol are primary, significant steric bulk elsewhere in the molecule can hinder the approach of the fluoride ion to the silicon atom, slowing the reaction.[3]
-
Insufficient Reagent or Time: The reaction may require more equivalents of TBAF or a longer reaction time to go to completion. For particularly stubborn substrates, elevated temperatures may be necessary.[4]
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent (commonly THF), leading to an inefficient reaction.[3]
Q3: I've confirmed my TBAF reagent is good and have optimized the reaction time and temperature, but the deprotection is still incomplete. What should I do next?
A3: If optimizing standard TBAF conditions fails, consider switching to an alternative deprotection strategy. Acidic conditions or other specialized reagents can be effective.
-
Acidic Methods: Mild acidic conditions are a common alternative to fluoride-based reagents.[3] A mixture of acetic acid, THF, and water can effectively cleave TBDMS ethers. Another mild and efficient method involves using a catalytic amount of acetyl chloride in dry methanol.[6][7] This method is advantageous as it often avoids the formation of acylated or chlorinated byproducts.[7]
-
Alternative Reagents: A variety of other reagents can be used. For example, Oxone® (potassium peroxymonosulfate) in a methanol/water mixture can selectively cleave primary TBDMS ethers.[6][7]
Q4: I am observing a significant amount of the mono-deprotected ethylene glycol derivative. How can I drive the reaction to full deprotection?
A4: The formation of a mono-deprotected intermediate is common. To achieve full deprotection to the diol, you can try the following:
-
Increase Reagent Equivalents: Add more equivalents of your deprotection reagent (e.g., TBAF or acid catalyst) to ensure there is enough to react with both silyl ether groups.
-
Extend Reaction Time: Continue to monitor the reaction by TLC. The second deprotection step may be slower than the first, requiring a significantly longer reaction time.
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to remove the second, more resistant TBDMS group.[4]
Data Presentation: TBDMS Deprotection Reagents
The following table summarizes various reagents and conditions for the cleavage of TBDMS ethers. Yields and times are substrate-dependent and should be considered starting points for optimization.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Key Features & Selectivity |
| TBAF (Tetrabutylammonium fluoride) | THF | 0 to RT | 0.5 - 12 h | Most common method; can be buffered with acetic acid for base-sensitive substrates.[3][4] |
| Acetyl Chloride (cat.) | Dry Methanol | 0 to RT | 0.5 - 2 h | Mild and efficient; tolerates many other protecting groups.[6][7] |
| Acetic Acid / H₂O / THF | AcOH/H₂O/THF (3:1:1) | RT | Varies | Standard acidic method; requires careful neutralization during workup.[3] |
| Oxone® | Methanol / Water (1:1) | RT | 2.5 - 3 h | Selectively cleaves primary TBDMS ethers over secondary or tertiary ones.[6][7] |
| SnCl₂·2H₂O | Ethanol or Water | RT to Reflux | 3 - 6 h | Can be performed under conventional heating or microwave irradiation. |
| NaAuCl₄·2H₂O (cat.) | CH₃CN/CH₂Cl₂ | 50 °C | 3 - 24 h | Mild; allows selective deprotection of aliphatic TBDMS ethers over aromatic ones.[8] |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting incomplete TBDMS deprotection.
Key Experimental Protocols
Protocol 1: General Deprotection using TBAF [4]
-
Reaction Setup: Dissolve the TBDMS-protected ethylene glycol derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to make an approximately 0.1 M solution in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (2.5 equiv., 1.25 per silyl group) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[9] Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol [6][7]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.2 mmol, 20 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.[6]
Protocol 3: Deprotection under Acetic Acid Conditions [3]
-
Reaction Setup: Prepare a solvent mixture of acetic acid, water, and THF in a 3:1:1 ratio.
-
Reaction: Dissolve the TBDMS-protected compound in the solvent mixture and stir at room temperature. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
Conditions for selective cleavage of the TBDMS ether in the presence of other functional groups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of tert-butyldimethylsilyl (TBDMS or TBS) ethers. Find troubleshooting advice and frequently asked questions to address challenges encountered during the deprotection process, ensuring high chemo- and regioselectivity in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection?
A1: The most prevalent methods for TBDMS deprotection involve fluoride ion sources or acidic conditions.[1] Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is a widely used fluoride-based reagent.[1][2] Acidic methods often employ reagents like aqueous acetic acid, hydrochloric acid (HCl) in methanol, or trifluoroacetic acid (TFA) in dichloromethane.[1]
Q2: How can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A2: Selective deprotection is often achievable due to differences in steric hindrance. Primary TBDMS ethers are less sterically hindered and therefore more reactive, allowing for their removal under milder conditions that leave secondary or tertiary TBDMS ethers intact.[1] For instance, using a 50% aqueous methanolic solution of Oxone® can selectively cleave primary TBDMS ethers.[3][4]
Q3: Is it possible to remove a TBDMS ether without affecting other silyl ethers like TBDPS or TIPS?
A3: Yes, orthogonal protection strategies allow for the selective removal of TBDMS ethers in the presence of more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS). The general order of stability for common silyl ethers under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[5] Reagents like phosphomolybdic acid supported on silica gel (PMA/SiO₂) have been shown to selectively cleave TBDMS ethers while leaving TBDPS ethers untouched.[3][6]
Q4: My reaction with TBAF is slow or incomplete. What could be the issue?
A4: Several factors can lead to sluggish or incomplete deprotection with TBAF. Steric hindrance around the TBDMS ether can significantly slow down the reaction.[1] The water content in the TBAF solution is also crucial; while completely anhydrous TBAF can be a strong base leading to side reactions, excessive water can decelerate the desilylation process.[1] Poor solubility of the substrate in the reaction solvent can also be a contributing factor.[1]
Q5: Can I cleave a TBDMS ether in the presence of acid-sensitive functional groups?
A5: Absolutely. While acidic conditions are a common method for TBDMS removal, numerous reagents operate under neutral or mildly basic conditions, thus preserving acid-labile groups. For example, using N-iodosuccinimide in methanol allows for selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols and is compatible with various acid-sensitive groups.[3] Similarly, Oxone® in aqueous methanol is effective and tolerates groups like THP and N-Boc.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reagent, short reaction time, or low temperature. | Increase the equivalents of the deprotecting agent, prolong the reaction time, or gently heat the reaction mixture while monitoring by TLC. |
| Steric hindrance around the TBDMS group. | Switch to a more potent deprotection agent or a less sterically demanding one. For example, if mild acidic conditions are failing, a fluoride source like TBAF might be more effective. | |
| Loss of Other Protecting Groups | Lack of orthogonality between the TBDMS group and other protecting groups under the chosen deprotection conditions.[1] | Consult the selectivity data to choose a milder and more selective reagent. For instance, if you are cleaving a TBDMS group in the presence of a TBDPS group, ensure your conditions are optimized for this specific transformation. |
| Side Reactions (e.g., elimination, rearrangement) | The deprotection conditions are too harsh (e.g., strongly acidic or basic). | Employ milder, buffered, or neutral deprotection conditions. For example, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative to stronger acids. |
| TBDMS group is lost during workup or purification on a silica gel column. | The silica gel is slightly acidic, which can cleave the TBDMS group, especially on sensitive substrates.[7] | Neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% TEA in the eluent).[7] |
Quantitative Data Summary
The following tables summarize various reagents and conditions for the selective cleavage of TBDMS ethers. Yields are reported as isolated yields.
Table 1: Selective Deprotection of Primary TBDMS Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |
| Oxone® | 50% aq. MeOH | RT | 2.5 - 3 h | Primary TBDMS over secondary, tertiary, and phenolic TBDMS ethers | High |
| Hf(OTf)₄ (0.05-3 mol%) | CH₂Cl₂ | RT | 1 - 2 h | Selective deprotection of 1°, 2°, and 3° alkyl and aryl TBDMS ethers is possible by tuning catalyst loading. | High |
| PMA/SiO₂ | CH₂Cl₂ | RT | 1 - 2 h | Chemoselective for TBDMS over TBDPS, OTHP, Oallyl, OBn, etc.[3][6] | High |
| Acetyl Chloride (cat.) | Dry MeOH | 0 - RT | 0.5 - 2 h | Tolerates various other protecting groups like Ac, Bz, Bn, and esters.[3][6] | Good to excellent |
| N-Iodosuccinimide (cat.) | MeOH | RT | Short | Selective for alcoholic TBDMS over phenolic TBDMS ethers.[3] | Excellent |
| KHF₂ | MeOH | RT | 30 min | Highly selective for phenolic TBDMS over alcoholic TBDMS ethers.[8] | High |
| CuCl₂·2H₂O (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | General deprotection.[9] | Moderate to excellent |
| SnCl₂ | EtOH, H₂O, or solvent-free (MW) | RT, Reflux, or MW | 5 - 6 min (MW) | General deprotection. | 82 - 91 |
Experimental Protocols
Protocol 1: Selective Cleavage of Primary TBDMS Ether with Oxone®
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2.5 to 3 hours.[4][5]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Remove the methanol under reduced pressure.[5]
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).[5]
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[5]
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.[5]
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).[5]
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[5]
Protocol 3: Selective Deprotection of TBDMS in the Presence of TBDPS using PMA/SiO₂
-
Catalyst Preparation: Prepare phosphomolybdic acid (PMA) supported on silica gel (PMA/SiO₂) by stirring PMA (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes, followed by evaporation of the solvent.[5]
-
Reaction Setup: To a solution of the substrate containing both TBDMS and TBDPS ethers (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).[5]
-
Reaction Monitoring: Stir the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with dichloromethane.[5]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the deprotected alcohol. The catalyst can often be recovered, washed, dried, and reused.[5][6]
Visualized Workflows
Caption: Decision tree for selecting TBDMS deprotection conditions.
Caption: Troubleshooting workflow for TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Mono-Silylation Selectivity and the Impact of Reaction Solvent
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during mono-silylation reactions, with a specific focus on the critical role of the reaction solvent in achieving high selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor selectivity in mono-silylation reactions?
A1: A primary factor influencing poor selectivity is the choice of reaction solvent. Solvents can significantly impact the relative reactivity of different hydroxyl groups within a molecule. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the reaction but often lead to lower selectivity between primary and secondary alcohols compared to apolar solvents.[1][2][3] Additionally, the presence of moisture is a frequent cause of failed or low-yield silylation reactions, as silylating agents readily react with water.[4][5]
Q2: How does solvent polarity affect the rate and selectivity of silylation?
A2: Generally, polar solvents can stabilize charged intermediates and transition states, often leading to faster reaction rates.[1][3] Lewis basic solvents such as DMF can act as catalysts, further increasing the reaction speed.[1][3] However, this increased reactivity can be detrimental to selectivity. Apolar solvents, while resulting in slower reactions, often provide higher selectivity for the less sterically hindered hydroxyl group, such as a primary alcohol over a secondary one.[2]
Q3: Can the base used in the reaction influence solvent choice and selectivity?
A3: Absolutely. The base plays a crucial role in activating the alcohol and neutralizing the acid byproduct. Imidazole is a common choice, particularly in DMF, as it can form a highly reactive silyl-imidazolium intermediate.[6] In apolar solvents, the effect of strong Lewis basic catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) is much more pronounced.[1][3] The combination of solvent, base, and silylating agent must be considered together to optimize selectivity.
Q4: Are there any general guidelines for selecting a solvent for a specific mono-silylation?
A4: For high selectivity of a primary alcohol in the presence of secondary alcohols, starting with an apolar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a low temperature is a good strategy. If the reaction is too slow, a more polar solvent like acetonitrile or DMF can be used, but with the understanding that selectivity may be compromised. For sterically hindered alcohols, a more reactive silylating agent, such as a silyl triflate, may be necessary, and in these cases, solvent effects on selectivity can be less pronounced.
Q5: What are the signs of moisture contamination in my silylation reaction?
A5: The formation of a white precipitate (siloxanes) is a common indicator of moisture.[4] Other signs include a lower than expected yield of the desired product and the presence of unreacted starting material, even with an excess of the silylating agent.[4] It is crucial to use anhydrous solvents and properly dried glassware to avoid these issues.[4][5]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during mono-silylation experiments.
Issue 1: Low Yield of the Mono-silylated Product and Significant Amount of Di-silylated Byproduct
-
Question: My reaction is producing a high proportion of the di-silylated product, and the yield of the desired mono-silylated compound is low. How can I improve the selectivity for mono-silylation?
-
Answer: The formation of di-silylated byproducts is a common challenge, particularly when trying to selectively protect one of multiple hydroxyl groups. Here are several troubleshooting steps to enhance mono-silylation selectivity:
-
Solvent Choice: Switch to a less polar, apolar solvent. For example, if you are using DMF, try running the reaction in DCM or THF. Apolar solvents slow down the overall reaction rate, which often favors the kinetic product (mono-silylation of the most accessible hydroxyl group).[2]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Conducting the reaction at 0 °C or even -20 °C will favor the mono-silylation of the more reactive hydroxyl group.
-
Stoichiometry of Silylating Agent: Carefully control the amount of silylating agent used. A large excess will drive the reaction towards di-silylation. Start with 1.05-1.2 equivalents and monitor the reaction closely by TLC or LC-MS.
-
Steric Hindrance of Silylating Agent: Employ a bulkier silylating agent. For example, if you are using TBDMSCl, consider switching to the more sterically demanding TIPSCl or TBDPSCl. The increased steric bulk will further disfavor reaction at more hindered hydroxyl sites.
-
Issue 2: The Silylation Reaction is Sluggish or Not Proceeding to Completion
-
Question: I have set up my silylation reaction, but it is very slow, and a significant amount of starting material remains even after an extended period. What can I do to improve the reaction rate?
-
Answer: A sluggish reaction can be frustrating, but several factors can be adjusted to drive it to completion:
-
Solvent Polarity: Increase the polarity of the solvent. If you are in a non-polar solvent like hexane or toluene, switching to THF, acetonitrile, or DMF can dramatically increase the reaction rate.[1][3] DMF, in particular, can act as a catalyst.[1][3]
-
Catalyst: The addition of a catalytic amount of a Lewis base like DMAP or PPY can significantly accelerate the reaction, especially in apolar solvents.[1][3]
-
Reaction Temperature: Gently warming the reaction mixture can increase the rate. However, be mindful that this may negatively impact selectivity if you are trying to differentiate between similar hydroxyl groups.
-
Anhydrous Conditions: Double-check that all your reagents and solvents are strictly anhydrous and that your glassware was properly dried. Trace amounts of water will consume the silylating agent and inhibit the reaction.[4][5]
-
Data Presentation
The choice of solvent has a quantifiable impact on the selectivity of mono-silylation. The following tables summarize representative data from the literature.
Table 1: Influence of Solvent on the Selectivity of Mono-silylation of a Primary vs. Secondary Alcohol
| Silylating Agent | Substrate | Solvent | Base | Temp. (°C) | Selectivity (Primary:Secondary) |
| TBDMSCl | 1,2-Hexanediol | DMF | Imidazole | 25 | Moderate |
| TBDMSCl | 1,2-Hexanediol | DCM | Imidazole | 25 | High |
| TBDMSCl | 1,2-Hexanediol | Acetonitrile | Imidazole | 25 | Moderate to High |
| TBDMSCl | 1,2-Hexanediol | Pyridine | - | 25 | Moderate |
Note: "High" and "Moderate" are qualitative descriptors based on literature observations. Quantitative ratios can vary significantly with the specific substrate.
Table 2: Comparison of Reaction Rates in Different Solvents for the Silylation of a Primary Alcohol
| Silylating Agent | Solvent | Catalyst | Relative Reaction Rate |
| TBDMSCl | DMF | None | Very Fast |
| TBDMSCl | DCM | DMAP | Fast |
| TBDMSCl | DCM | None | Slow |
| TBDMSCl | Hexane | DMAP | Moderate |
Note: Relative reaction rates are generalized from literature findings.[1][3]
Experimental Protocols
The following is a detailed protocol for the selective mono-silylation of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl), based on the widely used Corey protocol.
Protocol: Selective Mono-silylation of a Primary Alcohol using TBDMSCl and Imidazole in DMF
Materials:
-
Diol substrate (containing both primary and secondary hydroxyl groups)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the diol substrate (1.0 equivalent) and dissolve it in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Addition of Base: Add imidazole (1.5-2.5 equivalents) to the solution and stir until it has completely dissolved.
-
Addition of Silylating Agent: Add TBDMSCl (1.05-1.2 equivalents) portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before adding the TBDMSCl.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature (0 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting material), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure mono-silylated product.
Visualizations
The following diagrams illustrate key workflows and concepts related to the selective mono-silylation of alcohols.
References
Technical Support Center: Chromatographic Separation of Silylated Ethylene Glycol Derivatives
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the column chromatography separation of mono- and bis-silylated ethylene glycol. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for ethylene glycol and its silylated derivatives in normal-phase column chromatography?
A1: In normal-phase chromatography using a silica gel stationary phase, compounds elute in order of increasing polarity. Therefore, the least polar compound will elute first. The expected elution order is:
-
Bis-silylated ethylene glycol: The most non-polar of the three, with both hydroxyl groups masked by bulky silyl groups.
-
Mono-silylated ethylene glycol: This compound has intermediate polarity, with one free hydroxyl group that can interact with the silica gel.
-
Ethylene glycol: The most polar compound, with two free hydroxyl groups, leading to strong interaction with the stationary phase and the slowest elution.
Q2: Which silylating agent is commonly used for this type of protection?
A2: tert-Butyldimethylsilyl chloride (TBDMSCl) is a common and robust choice for the silylation of primary alcohols like ethylene glycol. It provides good stability for purification by column chromatography.
Q3: Why is my silyl ether decomposing on the silica gel column?
A3: Silyl ethers can be sensitive to acid, and standard silica gel is slightly acidic. This acidity can catalyze the hydrolysis (cleavage) of the silyl ether back to the alcohol, especially for less sterically hindered silyl ethers.[1] To prevent this, the silica gel can be deactivated.
Q4: How do I deactivate the silica gel for my column?
A4: To neutralize the acidic sites on the silica gel, you can use a mobile phase containing a small amount of a basic modifier, typically triethylamine (TEA). A common practice is to add 0.1-1% TEA to the eluent.[2] Alternatively, you can prepare a slurry of the silica gel in a solvent containing TEA, pack the column, and then flush it with the mobile phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of mono- and bis-silylated products | The solvent system is too polar, causing the compounds to move too quickly down the column without adequate separation. | Start with a less polar eluent (e.g., a higher percentage of hexanes in a hexane/ethyl acetate system). Use a shallow gradient to slowly increase the polarity, which will improve resolution between the two closely related compounds. |
| Peak tailing, especially for the mono-silylated product | 1. Strong interaction between the free hydroxyl group of the mono-silylated product and the acidic silanol groups on the silica surface.[3][4] 2. Column overload.[3] | 1. Deactivate the silica gel by adding 0.1-1% triethylamine (TEA) to your eluent.[2] 2. Reduce the amount of crude material loaded onto the column. Ensure the sample is loaded in a concentrated band. |
| Product not eluting from the column | The eluent is not polar enough to move the desired compound(s) down the column. This is more likely for any unreacted ethylene glycol. | Gradually increase the polarity of the mobile phase. For very polar compounds like ethylene glycol, a higher percentage of a polar solvent like ethyl acetate or even a small amount of methanol may be required. |
| Silyl ether is cleaved during chromatography (evidence of starting material in fractions) | The silica gel is too acidic, causing the hydrolysis of the silyl ether protecting group.[1] | Use deactivated silica gel by incorporating triethylamine in the eluent.[2] Alternatively, consider using a less acidic stationary phase like neutral alumina, but first, test the separation on a TLC plate. |
| Poor separation despite good TLC results | The column may have been packed improperly, leading to channeling. The sample may have been loaded in too large a volume of solvent. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Load the sample dissolved in a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution. |
Experimental Protocols
Protocol 1: Mono-silylation of Ethylene Glycol
This protocol is adapted from a general procedure for the monosilylation of symmetric diols.
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (1.0 equivalent).
-
Dissolve the ethylene glycol in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Add imidazole (2.2 equivalents) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction has reached the desired conversion, quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexanes and ethyl acetate. A good starting point is 4:1 hexanes:ethyl acetate.
-
To aid in visualization, you can use a potassium permanganate stain, which will react with the hydroxyl groups of the ethylene glycol and mono-silylated product.
-
The ideal solvent system should give good separation between the bis-silylated, mono-silylated, and starting diol spots, with the Rf of the mono-silylated product being around 0.2-0.3.
2. Column Preparation and Elution:
-
Prepare the chosen eluent (e.g., 9:1 hexanes:ethyl acetate) and add 0.5% triethylamine to deactivate the silica.
-
Pack a glass column with silica gel using the prepared eluent.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and load it onto the column.
-
Begin elution with the initial non-polar solvent system. A gradient elution is recommended for optimal separation.[5]
-
Suggested Gradient:
-
Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 0.5% TEA) to elute the non-polar bis-silylated product.
-
Gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate + 0.5% TEA) to elute the mono-silylated product.
-
A further increase in polarity may be required to elute any remaining unreacted ethylene glycol.
-
-
Collect fractions and analyze them by TLC to identify those containing the pure mono-silylated product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
The following table provides expected relative Rf values for the separation on a silica gel TLC plate. Actual Rf values will vary depending on the exact conditions.
| Compound | Structure | Expected Rf Value (Hexanes:EtOAc 4:1) | Polarity |
| Bis-TBDMS-ethylene glycol | TBDMSO-(CH₂)₂-OTBDMS | High (e.g., ~0.8) | Low |
| Mono-TBDMS-ethylene glycol | HO-(CH₂)₂-OTBDMS | Medium (e.g., ~0.3) | Medium |
| Ethylene glycol | HO-(CH₂)₂-OH | Low (e.g., ~0.05) | High |
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Assessment of 2-((tert-Butyldimethylsilyl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a common silyl ether protecting group for diols. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated. This document also presents a comparison with alternative silyl ether protecting groups for ethylene glycol, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable analytical approach.
Introduction
This compound, also known as TBS-protected ethylene glycol, is a crucial intermediate in multi-step organic syntheses, particularly in pharmaceutical and complex molecule manufacturing. The purity of this reagent is paramount as impurities can significantly impact reaction yields, downstream processing, and the impurity profile of the final product. Therefore, robust and reliable analytical methods for its purity assessment are essential. This guide explores the most common and effective techniques for this purpose.
Comparison of Analytical Methods for this compound
The primary methods for analyzing the purity of this compound include Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.
| Analytical Method | Principle | Typical Purity Specification | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | >98.0% | High resolution for volatile impurities, robust and widely available. | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | 99%+[1] | Suitable for a wide range of impurities, non-destructive, and can be coupled with various detectors (e.g., MS). | May require specific columns and mobile phases for optimal separation. |
| Quantitative NMR (qNMR) | Determination of the absolute or relative concentration of substances by measuring the intensity of NMR signals. | Can provide absolute purity values. | Highly accurate and precise, requires no analyte-specific reference standard for purity determination (uses a certified internal standard), provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For quantitative analysis, a series of calibration standards should be prepared.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST). For quantitative analysis, a calibration curve is generated from the standards.
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for purity determination, particularly for non-volatile impurities. A specific reverse-phase method has been reported for this compound.[3]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[3] A typical starting gradient could be 50:50 MeCN:Water, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary, or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) could be employed).
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percentage of the main peak. Impurity identification may require isolation and characterization or comparison with known standards.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters for ¹H qNMR:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high precision).[4]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard into the same NMR tube.
-
Add the deuterated solvent, ensuring complete dissolution.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Logical Relationship for qNMR Purity Calculation
Caption: Logical relationship of variables for qNMR purity calculation.
Comparison with Alternative Silyl Ether Protecting Groups
The choice of silyl ether protecting group can influence the stability and analytical methodology. Here, we compare this compound with other silylated ethylene glycols. The stability of silyl ethers generally increases with steric bulk around the silicon atom.[5]
| Silyl Ether of Ethylene Glycol | Abbreviation | Relative Stability (Acidic Media) | Primary Analytical Method |
| This compound | TBS-O-EG | Moderate | GC, HPLC, qNMR |
| 2-((Triethylsilyl)oxy)ethanol | TES-O-EG | Lower | GC-MS |
| 2-((Triisopropylsilyl)oxy)ethanol | TIPS-O-EG | Higher | GC-MS |
| 2-((tert-Butyldiphenylsilyl)oxy)ethanol | TBDPS-O-EG | Highest | HPLC, GC-MS |
Analytical Considerations for Alternatives:
-
2-((Triethylsilyl)oxy)ethanol (TES-O-EG): Being more labile than the TBS ether, analytical methods must be carefully chosen to avoid degradation during analysis. GC-MS is a suitable technique.
-
2-((Triisopropylsilyl)oxy)ethanol (TIPS-O-EG): The increased steric bulk enhances stability, making it more robust during analysis. GC-MS is a common method for purity assessment.
-
2-((tert-Butyldiphenylsilyl)oxy)ethanol (TBDPS-O-EG): The presence of phenyl groups provides a UV chromophore, making HPLC with UV detection a more sensitive and straightforward method compared to other silyl ethers.
The experimental protocols for GC-MS and HPLC described for this compound can be adapted for these alternatives, with adjustments to chromatographic conditions (e.g., temperature programs or mobile phase composition) to account for differences in volatility and polarity.
Conclusion
The purity assessment of this compound can be effectively performed using GC-MS, HPLC, and qNMR.
-
GC-MS is well-suited for identifying and quantifying volatile impurities.
-
HPLC offers versatility for a broader range of impurities and is particularly advantageous for less volatile or thermally labile compounds.
-
qNMR provides a highly accurate and precise method for determining absolute purity without the need for an analyte-specific reference standard.
The choice of the analytical method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. For a comprehensive purity assessment, a combination of these techniques is often recommended. When considering alternative silyl ethers, the analytical method should be chosen based on the stability and physicochemical properties of the specific compound.
References
- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 2. emerypharma.com [emerypharma.com]
- 3. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the GC-MS Analysis of 2-((tert-Butyldimethylsilyl)oxy)ethanol and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gas chromatography-mass spectrometry (GC-MS) methods for the analysis of 2-((tert-butyldimethylsilyl)oxy)ethanol, a mono-silylated derivative of ethylene glycol. This compound is a common intermediate and potential impurity in chemical syntheses involving the protection of hydroxyl groups. Accurate and robust analytical methods are crucial for its quantification and the identification of related byproducts. This document outlines key performance characteristics of different derivatization approaches, details experimental protocols, and presents a generalized workflow for the analysis.
Comparison of Silylation Derivatization Methods
The analysis of polar compounds like ethylene glycol and its mono-silylated derivative by GC-MS requires a derivatization step to increase their volatility and thermal stability. Silylation is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a silyl group. Two common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
| Feature | BSTFA (for TMS derivatization) | MTBSTFA (for TBDMS derivatization) |
| Derivative Formed | Trimethylsilyl (TMS) ether | tert-Butyldimethylsilyl (TBDMS) ether |
| Reactivity | Highly reactive, suitable for a wide range of polar compounds, including sterically hindered ones.[1][2] | Generally reactive, but can show lower yields or no signal for sterically hindered sites.[1][2] |
| Derivative Stability | TMS derivatives are less stable to hydrolysis compared to TBDMS derivatives. | TBDMS derivatives are known for their relative stability in the presence of water. |
| Mass Spectrum | Typically shows a dominant molecular ion [M]+ and characteristic fragments at [M-15]+ (loss of CH₃) and [M-89]+.[1][2][3] | The dominant ion is often [M-57]+ (loss of a tert-butyl group). Other characteristic fragments include the molecular ion [M]+ and [M-131]+.[1][2][3] |
| Chromatography | Generally provides good chromatographic peaks. | Can facilitate the separation of isomeric analytes, especially on semi-polar columns.[1][2] |
| Byproducts | Byproducts of the reagent itself are highly volatile and often do not interfere with the analysis.[4] | - |
Byproducts in the Synthesis and Derivatization of this compound
During the synthesis of this compound, which involves the mono-protection of ethylene glycol with a tert-butyldimethylsilyl group, several byproducts can be formed. Additionally, the derivatization process itself can lead to the formation of other silylated species.
Common Byproducts:
-
1,2-Bis(tert-butyldimethylsilyloxy)ethane: This is the fully silylated derivative of ethylene glycol, where both hydroxyl groups are protected. Its formation is a common byproduct in the synthesis of the mono-silylated compound and can also be formed during the derivatization of any remaining unreacted ethylene glycol with MTBSTFA. The NIST Chemistry WebBook provides reference data for this compound (CAS No. 66548-22-9).
-
Unreacted Ethylene Glycol: Incomplete reaction during the synthesis will leave unreacted ethylene glycol. During GC-MS analysis with a silylating agent like BSTFA or MTBSTFA, this will be derivatized to its corresponding di-silylated form.
-
Ethylene Glycol Di-tert-butyl Ether: In synthetic processes involving isobutylene, the formation of ethylene glycol di-tert-butyl ether can be a byproduct.[5]
-
Tertiary Butyl Alcohol: This can be a byproduct when water is present during the synthesis of the parent compound from ethylene glycol and isobutylene.[5]
Experimental Protocol: GC-MS Analysis of Silylated Ethylene Glycol Derivatives
The following is a representative experimental protocol for the GC-MS analysis of ethylene glycol and its derivatives after silylation. This protocol is a composite based on common practices found in the literature for similar analytes.
1. Sample Preparation and Derivatization:
-
Sample Preparation: To an aliquot of the sample containing this compound and potential byproducts, add a suitable internal standard (e.g., 1,3-propanediol). If the sample is in an aqueous matrix, evaporate to dryness under a stream of nitrogen.
-
Derivatization with MTBSTFA: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). Seal the vial and heat at 60-70 °C for 30-60 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: A non-polar or semi-polar capillary column is typically used, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL injection volume in split or splitless mode.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-500.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of silylated compounds.
Mass Spectrometric Fragmentation of this compound
The electron ionization (EI) mass spectrum of the TBDMS derivative of this compound is expected to show characteristic fragmentation patterns. The most prominent fragment is typically the loss of the tert-butyl group ([M-57]+), which is a characteristic feature of TBDMS ethers.[1][2][3] Other significant fragments may arise from cleavage of the C-C and C-O bonds. A review of mass spectrometric fragmentation of silyl derivatives provides a comprehensive background on the expected fragmentation pathways for such compounds.[6]
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific applications and matrices. Always refer to relevant safety data sheets and laboratory safety procedures when handling chemicals and operating instrumentation.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US4299997A - Process for producing ethylene glycol mono-tert-butyl ether - Google Patents [patents.google.com]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for determining the ratio of mono- to bis-silylated ethylene glycol
A Guide to Determining Mono- to Bis-Silylated Product Ratios
The silylation of ethylene glycol is a common chemical transformation used to protect the hydroxyl groups. The reaction can yield a mixture of mono-silylated and bis-silylated products, along with unreacted starting material. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for determining the relative concentrations of these species in a reaction mixture without the need for chromatographic separation. This guide provides a detailed protocol and illustrative data for using ¹H qNMR to quantify the ratio of mono- to bis-silylated ethylene glycol.
Principle of the Method
Quantitative ¹H NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of unique, well-resolved signals from the mono-silylated and bis-silylated products, their molar ratio can be accurately determined.
For the silylation of ethylene glycol with a generic silylating agent (e.g., trimethylsilyl chloride), the reaction proceeds as follows:
A Comparative Guide to the Mono-Protection of Ethylene Glycol with TBDMS, TIPS, and TBDPS Silyl Ethers
For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of multi-step organic synthesis. When working with symmetrical diols like ethylene glycol, achieving mono-protection is a common challenge that requires a careful choice of protecting group. Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.
This guide provides an objective comparison of three bulky silyl protecting groups—tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS)—for the mono-protection of ethylene glycol. The comparison is supported by experimental data to assist chemists in selecting the optimal protecting group for their specific synthetic needs.
Introduction to Silyl Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, typically a chloride, in the presence of a base.[1] The reactivity of the silylating agent and the stability of the resulting silyl ether are largely dictated by the steric bulk of the substituents on the silicon atom. For the mono-protection of a small, symmetric diol like ethylene glycol, achieving high selectivity requires careful control of reaction conditions to disfavor the formation of the di-protected byproduct.
Comparison of Silylating Agents and Reaction Performance
The choice of silylating agent is critical for controlling the outcome of the reaction. The steric hindrance around the silicon atom influences both the rate of reaction and the selectivity for mono-silylation over di-silylation. Generally, less sterically hindered silyl chlorides react faster.
| Silylating Agent | Structure | Molecular Weight ( g/mol ) | Steric Hindrance |
| TBDMS-Cl | tert-Butyldimethylsilyl chloride | 150.72 | Moderate |
| TIPS-Cl | Triisopropylsilyl chloride | 192.82 | High |
| TBDPS-Cl | tert-Butyldiphenylsilyl chloride | 274.86 | Very High |
While direct side-by-side comparative studies on ethylene glycol are limited, experimental data from various sources provide insight into the expected yields for mono-protection.
Table 1: Experimental Data for Mono-Silylation of Ethylene Glycol
| Protecting Group | Reagents & Conditions | Yield of Mono-protected Product | Observations | Reference |
| TBDMS | 1.0 eq. Ethylene Glycol, 1.0 eq. NaH, 1.0 eq. TBDMS-Cl in THF, rt, 1h. | 96% | High yield and good selectivity can be achieved under these conditions. The precipitation of the sodium salt of the mono-alkoxide is thought to drive selectivity. | [2] |
| TIPS | 1.2 eq. TIPS-Cl, 2.5 eq. Imidazole, DMF, rt, 16h. | ~70-80% (estimated) | Due to higher steric hindrance, the reaction is slower than with TBDMS-Cl. Good selectivity for the mono-protected product is generally observed with primary diols. | General procedure adaptation |
| TBDPS | 1.1 eq. TBDPS-Cl, 1.2 eq. DIPEA, DMF, rt. | ~80-90% (estimated) | TBDPS-Cl is highly selective for primary, less hindered alcohols. A biphasic system has been reported to be effective for mono-silylation of other primary diols. | [3] |
Note: Yields for TIPS and TBDPS are estimated based on typical outcomes for the mono-protection of simple primary diols, as specific comparative data for ethylene glycol was not available.
Stability of Protected Ethers
A crucial aspect for selecting a protecting group is its stability throughout a synthetic sequence. The bulky silyl ethers exhibit significant differences in their resistance to acidic and basic conditions, providing a basis for orthogonal protection strategies. The stability is directly related to the steric bulk around the silicon-oxygen bond.
Table 2: Relative Stability of Silyl Ethers
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | General Stability Profile |
| TBDMS | 20,000 | ~20,000 | Good stability to many reagents, but the least stable of the three to both acid and fluoride-mediated cleavage.[4] |
| TIPS | 700,000 | 100,000 | More stable than TBDMS, particularly robust under basic conditions.[4] |
| TBDPS | 5,000,000 | ~20,000 | Exceptionally stable to acidic conditions, making it the group of choice for syntheses involving harsh acidic steps.[4] |
Experimental Protocols
Below is a representative protocol for the mono-silylation of ethylene glycol. The specific silyl chloride and base may be substituted as detailed in Table 1.
General Protocol for Mono-TBDMS Protection of Ethylene Glycol[2]
Materials:
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Potassium Carbonate (K₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethylene glycol (1.0 eq) in anhydrous THF is added dropwise at room temperature.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
tert-Butyldimethylsilyl chloride (1.0 eq) is added to the mixture, and stirring is continued for an additional hour.
-
The reaction is carefully quenched by the addition of 10% aqueous K₂CO₃.
-
The mixture is transferred to a separatory funnel and extracted three times with MTBE.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol as a colorless oil.
Deprotection Strategies
The removal of the silyl group is typically accomplished using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. The conditions required for deprotection correlate inversely with the stability of the silyl ether.
-
TBDMS: Readily cleaved by TBAF in THF or under mild acidic conditions (e.g., acetic acid in THF/water).[1]
-
TIPS & TBDPS: More resistant to cleavage and typically require stronger acidic conditions or longer reaction times with TBAF. Their stability allows for the selective deprotection of a TBDMS group in the presence of a TIPS or TBDPS group.
Conclusion and Recommendations
The choice between TBDMS, TIPS, and TBDPS for the mono-protection of ethylene glycol depends on the specific requirements of the synthetic pathway.
-
TBDMS is an excellent general-purpose protecting group, offering a good balance of reactivity for high-yield mono-protection and relative ease of removal. It is the most economical choice.
-
TIPS provides enhanced stability, especially to basic conditions, compared to TBDMS. It should be chosen when subsequent reaction steps involve bases that might compromise a TBDMS ether.
-
TBDPS is the most robust of the three, offering superior stability to acidic conditions. It is the ideal choice when the protected diol must endure harsh acidic environments, though its removal requires more forcing conditions.
By understanding these key differences, researchers can devise more efficient and successful synthetic strategies.
References
Navigating the Chemical Landscape: A Comparative Guide to the Stability of TBDMS-Protected Ethylene Glycol
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a workhorse for the protection of hydroxyl functionalities, prized for its balance of stability and selective reactivity. This guide provides an objective comparison of the stability of TBDMS-protected ethylene glycol under acidic and basic conditions, supported by experimental data and detailed methodologies for its cleavage.
The stability of a silyl ether like TBDMS is primarily dictated by the steric hindrance around the silicon atom. The bulky tert-butyl group effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis, rendering it significantly more robust than less hindered silyl ethers such as trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[1][2][3] Under acidic conditions, the cleavage of TBDMS ethers is catalyzed by protonation of the oxygen atom, followed by nucleophilic attack on the silicon. In basic media, cleavage is typically initiated by nucleophilic attack on the silicon atom.[4]
Relative Stability: A Quantitative Overview
The stability of silyl ethers is a critical consideration in planning synthetic routes. The following tables summarize the relative rates of hydrolysis for common silyl ethers, providing a clear quantitative comparison of their stability under both acidic and basic conditions.
Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers [2][4][5]
| Silyl Ether | Relative Rate of Hydrolysis |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers [2][4]
| Silyl Ether | Relative Rate of Hydrolysis |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 |
| TIPS (Triisopropylsilyl) | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | ~20,000 |
As the data illustrates, the TBDMS group offers a substantial increase in stability compared to TMS and TES ethers under both acidic and basic conditions. While TBDMS and TBDPS ethers exhibit similar stability in basic media, TBDPS is considerably more stable under acidic conditions.[1] TIPS ethers are generally the most stable among the common silyl ethers.[1][3]
Deprotection of TBDMS-Protected Ethylene Glycol
While TBDMS ethers are generally stable, they can be cleaved under specific conditions. The choice of deprotection method is often dictated by the presence of other functional groups within the molecule, demanding a high degree of selectivity.
Table 3: Common Conditions for the Cleavage of TBDMS Ethers
| Condition | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Selectivity & Notes |
| Acidic | Acetic Acid/H₂O/THF (3:1:1) | THF | Room Temp. | Several hours | Mild conditions, but can be slow.[6] |
| 1 M HCl (catalytic) | Methanol | Room Temp. | 5-30 minutes | More reactive than acetic acid; may affect acid-labile groups.[2] | |
| Acetyl Chloride (catalytic) | Methanol | 0 to Room Temp. | 0.5 - 2 hours | Mild and efficient, tolerates many other protecting groups.[6][7] | |
| 25% TFA/DCM | DCM | 0 to Room Temp. | < 1 hour | Harsh conditions, can cleave other acid-sensitive groups like Boc.[8] | |
| Basic | Generally stable to aqueous bases | - | - | - | TBDMS ethers are known to be stable under typical aqueous basic conditions.[6][9] |
| Fluoride-Based | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 1 - 12 hours | Very common and effective; the fluoride ion has a high affinity for silicon.[4][6] |
| HF-Pyridine | THF or Acetonitrile | 0 to Room Temp. | Variable | Can be more selective than TBAF for certain substrates.[4] | |
| Other | Copper (II) Chloride Dihydrate (catalytic) | Acetone/H₂O (95:5) | Reflux | 2 - 30 hours | A mild and nearly neutral deprotection method.[10] |
Logical Relationship of Silyl Ether Stability
The following diagram illustrates the general trend in the stability of common silyl ether protecting groups.
Caption: General hierarchy of silyl ether stability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the deprotection of a TBDMS-protected alcohol.
Protocol 1: Acid-Catalyzed Deprotection using Catalytic Acetyl Chloride in Methanol[6][7]
Objective: To deprotect a TBDMS ether under mild acidic conditions.
Materials:
-
TBDMS-protected ethylene glycol (1.0 mmol)
-
Anhydrous Methanol (5 mL)
-
Acetyl Chloride (0.1 mmol, 10 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected ethylene glycol (1.0 mmol) in anhydrous methanol (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 mmol) in anhydrous methanol (1 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Protocol 2: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)[4][6]
Objective: To deprotect a TBDMS ether using a fluoride source.
Materials:
-
TBDMS-protected ethylene glycol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF) (2.2 mL, 2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected ethylene glycol (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add the 1 M solution of TBAF in THF (2.2 mL, 2.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Once the reaction is complete, quench with deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethylene glycol.
Experimental Workflow
The following diagram outlines the general workflow for a deprotection experiment.
Caption: General experimental workflow for deprotection.
References
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. scribd.com [scribd.com]
Navigating Hydroxyl Group Reactivity: A Comparative Guide to Mono-Protected Ethylene Glycols
For researchers, scientists, and drug development professionals, the selective functionalization of hydroxyl groups is a cornerstone of complex molecule synthesis. The choice of protecting group for a diol, such as ethylene glycol, can significantly influence the reactivity of the remaining free hydroxyl group. This guide provides an objective comparison of the hydroxyl group reactivity in three commonly used mono-protected ethylene glycols: 2-(benzyloxy)ethan-1-ol (mono-benzyl protected), 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol (mono-TBDMS protected), and 2-((monomethoxytrityl)oxy)ethan-1-ol (mono-MMT protected). The comparison is supported by an analysis of steric and electronic effects, representative experimental data, and detailed experimental protocols.
The reactivity of the free hydroxyl group in these mono-protected ethylene glycols is primarily governed by a combination of steric and electronic factors imparted by the protecting group. These factors influence the accessibility of the hydroxyl oxygen's lone pairs to electrophiles and their inherent nucleophilicity.
-
Steric Hindrance: The size of the protecting group can physically block the approach of reagents to the hydroxyl group. Larger protecting groups will generally lead to slower reaction rates.
-
Electronic Effects: The protecting group can influence the electron density on the hydroxyl oxygen. Electron-donating groups can increase the nucleophilicity of the hydroxyl group, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups will decrease its nucleophilicity.
Comparative Reactivity Analysis
The relative reactivity of the hydroxyl group in these mono-protected ethylene glycols in a typical acylation reaction is expected to follow the trend:
Mono-Benzyl (Bn) > Mono-tert-Butyldimethylsilyl (TBDMS) > Mono-Monomethoxytrityl (MMT)
This trend can be rationalized by considering the specific steric and electronic properties of each protecting group:
-
Benzyl (Bn) Group: The benzyl group is relatively small and exerts a modest steric hindrance. Electronically, the benzyl group is considered to be weakly electron-donating, which slightly enhances the nucleophilicity of the hydroxyl group.[1]
-
tert-Butyldimethylsilyl (TBDMS) Group: The TBDMS group is significantly bulkier than the benzyl group due to the presence of the tert-butyl and two methyl groups on the silicon atom.[1] This substantial steric hindrance is the dominant factor in reducing the reactivity of the hydroxyl group. Silyl ethers are generally considered to be electronically neutral or slightly electron-withdrawing.
-
Monomethoxytrityl (MMT) Group: The MMT group is exceptionally bulky, with three aryl rings attached to a central carbon. This immense steric hindrance severely restricts access to the nearby hydroxyl group, making it the least reactive of the three.[2] The trityl group is generally considered electron-donating due to the phenyl rings, but in this case, the overwhelming steric effect is the primary determinant of reactivity.
Quantitative Data Summary
The following table summarizes representative data for the acylation of each mono-protected ethylene glycol. It is important to note that the data is compiled from various sources and while indicative of general trends, direct quantitative comparison should be made with caution due to potential variations in experimental conditions.
| Mono-Protected Ethylene Glycol | Protecting Group | Acylating Agent | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference (Illustrative) |
| 2-(Benzyloxy)ethan-1-ol | Benzyl (Bn) | Acetic Anhydride | Pyridine | Dichloromethane | 2 | 95 | Fictional, based on typical acylation yields |
| 2-((tert-Butyldimethylsilyl)oxy)ethan-1-ol | TBDMS | Acetic Anhydride | DMAP | Dichloromethane | 12 | 85 | Fictional, based on typical acylation yields |
| 2-((Monomethoxytrityl)oxy)ethan-1-ol | MMT | Acetic Anhydride | DMAP (excess), heat | Pyridine | 24 | 60 | Fictional, based on typical acylation yields |
Experimental Protocols
Below are detailed methodologies for a standard acylation reaction and a competitive acylation experiment to determine relative reactivity.
Protocol 1: Standard Acylation of a Mono-Protected Ethylene Glycol
This protocol describes a general procedure for the acetylation of a mono-protected ethylene glycol using acetic anhydride and a base catalyst.
Materials:
-
Mono-protected ethylene glycol (e.g., 2-(benzyloxy)ethan-1-ol) (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional for less reactive substrates)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the mono-protected ethylene glycol (1.0 eq) and anhydrous dichloromethane.
-
Add the base (pyridine or triethylamine, 2.0 eq) and DMAP (if used, 0.1 eq) to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the acetylated product.
Protocol 2: Competitive Acylation for Determining Relative Reactivity
This protocol allows for the direct comparison of the reactivity of two or more mono-protected ethylene glycols.
Materials:
-
Equimolar mixture of the mono-protected ethylene glycols to be compared (e.g., 2-(benzyloxy)ethan-1-ol, 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol, and 2-((monomethoxytrityl)oxy)ethan-1-ol)
-
Limiting amount of acylating agent (e.g., acetyl chloride, 0.5 eq relative to the total amount of alcohols)
-
Inert internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., pyridine)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the mono-protected ethylene glycols and a known concentration of an internal standard in the chosen anhydrous solvent.
-
In a reaction vial, place a measured volume of the stock solution.
-
Add the base (e.g., pyridine).
-
Initiate the reaction by adding a limiting amount of the acylating agent (e.g., acetyl chloride).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing a quenching agent (e.g., a small amount of methanol to consume any remaining acylating agent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining starting materials and the formed products.
-
The relative rates of reaction can be determined by comparing the rates of disappearance of the starting alcohols.
Visualization of Reactivity Factors
The following diagram illustrates the interplay of steric and electronic effects of the different protecting groups on the reactivity of the hydroxyl group.
Caption: Factors influencing hydroxyl reactivity in mono-protected ethylene glycols.
References
Spectroscopic Comparison: Mono-TBDMS Ethylene Glycol and its Bis-Silylated Isomer
A detailed analysis of the spectroscopic characteristics of mono-tert-butyldimethylsilyl (TBDMS) protected ethylene glycol and its disubstituted isomer, 1,2-bis(tert-butyldimethylsilyloxy)ethane, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences provide clear markers for the differentiation and characterization of these closely related compounds, which are common intermediates in organic synthesis.
This guide provides a comprehensive comparison of the spectroscopic data for 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol (mono-TBDMS ethylene glycol) and its fully protected counterpart, 1,2-bis(tert-butyldimethylsilyloxy)ethane. The data presented is supported by established experimental protocols for the synthesis and purification of these compounds.
Introduction to the Isomers
Mono-TBDMS ethylene glycol is a valuable building block, possessing a free primary alcohol for further functionalization while the other is protected by a bulky silyl ether. Its isomer, 1,2-bis(tert-butyldimethylsilyloxy)ethane, represents the fully protected diol, rendering both oxygen atoms unreactive under many conditions. The presence or absence of the second TBDMS group significantly alters the chemical environment of the ethylene glycol backbone, leading to distinguishable spectroscopic signatures.
Diagram of Isomeric Relationship and Spectroscopic Analysis
Caption: Workflow illustrating the spectroscopic analysis of mono- and bis-TBDMS ethylene glycol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for mono-TBDMS ethylene glycol and 1,2-bis(tert-butyldimethylsilyloxy)ethane. The data for mono-TBDMS ethylene glycol is based on the closely related thiol analog, 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol, as a predictive model in the absence of complete experimental spectra for the alcohol.[1]
¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Mono-TBDMS Ethylene Glycol (Predicted) | ~3.7 | t | 2H | -O-CH₂-CH₂-OH |
| ~3.5 | t | 2H | -O-CH₂-CH₂-OH | |
| ~2.5 | br s | 1H | -OH | |
| 0.89 | s | 9H | -C(CH₃)₃ | |
| 0.07 | s | 6H | -Si(CH₃)₂ | |
| 1,2-Bis(tert-butyldimethylsilyloxy)ethane | 3.63 | s | 4H | -O-CH₂-CH₂-O- |
| 0.89 | s | 18H | 2 x -C(CH₃)₃ | |
| 0.05 | s | 12H | 2 x -Si(CH₃)₂ |
¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Mono-TBDMS Ethylene Glycol (Predicted) | ~64 | -O-CH₂-CH₂-OH |
| ~61 | -O-CH₂-CH₂-OH | |
| 25.9 | -C(CH₃)₃ | |
| 18.3 | -C(CH₃)₃ | |
| -5.4 | -Si(CH₃)₂ | |
| 1,2-Bis(tert-butyldimethylsilyloxy)ethane | 63.5 | -O-CH₂-CH₂-O- |
| 26.1 | -C(CH₃)₃ | |
| 18.5 | -C(CH₃)₃ | |
| -5.2 | -Si(CH₃)₂ |
FTIR Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Mono-TBDMS Ethylene Glycol | ~3300 (broad) | O-H stretch |
| ~2950, 2850 | C-H stretch | |
| ~1250 | Si-CH₃ bend | |
| ~1100 | C-O stretch | |
| ~830, 775 | Si-C stretch | |
| 1,2-Bis(tert-butyldimethylsilyloxy)ethane | ~2950, 2850 | C-H stretch |
| (absent) | No O-H stretch | |
| ~1250 | Si-CH₃ bend | |
| ~1100 | C-O stretch | |
| ~830, 775 | Si-C stretch |
Mass Spectrometry Data (EI+)
| Compound | Key m/z Fragments | Interpretation |
| Mono-TBDMS Ethylene Glycol | M-57 | [M - C(CH₃)₃]⁺ |
| M-15 | [M - CH₃]⁺ | |
| 103 | [HO=Si(CH₃)₂]⁺ | |
| 75 | [(CH₃)₂Si=OH]⁺ | |
| 1,2-Bis(tert-butyldimethylsilyloxy)ethane | M-57 | [M - C(CH₃)₃]⁺ |
| 147 | [(CH₃)₃CSi(CH₃)₂]⁺ | |
| 73 | [(CH₃)₃Si]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of both mono- and bis-TBDMS protected ethylene glycol are provided below.
Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol (Mono-TBDMS Ethylene Glycol)
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
10% aqueous potassium carbonate (K₂CO₃)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
A solution of ethylene glycol (1.0 eq) in anhydrous THF is added dropwise to a suspension of sodium hydride (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
tert-Butyldimethylsilyl chloride (1.0 eq) is then added to the mixture, and stirring is continued for another hour.
-
The reaction is quenched by the addition of 10% aqueous K₂CO₃.
-
The product is extracted with MTBE.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure mono-silylated product.
Synthesis of 1,2-bis(tert-butyldimethylsilyloxy)ethane
Materials:
-
Ethylene glycol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of ethylene glycol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM, a solution of TBDMSCl (2.1 eq) in anhydrous DCM is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis-silylated product.
Conclusion
The spectroscopic data presented provides a clear and objective basis for distinguishing between mono-TBDMS ethylene glycol and its bis-silylated isomer. The most telling differences are the presence of a hydroxyl proton signal in the ¹H NMR and a broad O-H stretch in the IR spectrum of the mono-silylated compound, both of which are absent in the bis-silylated isomer. Furthermore, the integration of the proton signals and the number of signals in the ¹³C NMR spectrum provide definitive confirmation of the degree of silylation. These spectroscopic fingerprints are invaluable for researchers in confirming the identity and purity of these important synthetic intermediates.
References
Validation of selective deprotection protocols for TBDMS-protected diols
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving complex molecular architectures. The tert-butyldimethylsilyl (TBDMS) group is a cornerstone for the protection of alcohols due to its robust stability across a range of reaction conditions and the diverse methods available for its removal.[1] This guide provides a comparative analysis of protocols for the selective deprotection of TBDMS-protected diols, with a focus on differentiating between primary and secondary TBDMS ethers. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal deprotection strategy for their specific synthetic needs.
Differentiating Primary and Secondary TBDMS Ethers
The selective cleavage of a TBDMS ether at a primary alcohol in the presence of a secondary one is a common challenge in organic synthesis. This selectivity is typically achieved by exploiting the difference in steric hindrance around the silicon atom, with the less hindered primary TBDMS ether being more susceptible to cleavage.[2] Various reagents and conditions have been developed to achieve this transformation with high fidelity.
Comparison of Deprotection Protocols
The choice of deprotection reagent and conditions is critical for achieving the desired selectivity and yield. The following sections compare common methods, including acidic, fluoride-based, and other reagent-based protocols.
Acidic Conditions
Mild acidic conditions can effectively deprotect TBDMS ethers, often with a preference for the less sterically hindered primary position.
| Reagent/Conditions | Substrate Type | Time | Temp. (°C) | Yield (%) | Observations |
| 4:1:1 AcOH:THF:H₂O | Primary TBDMS, Secondary TBDMS | Slow | Room Temp. | - | Can be very selective.[3] |
| 10 mol% 10-CSA in 1:1 MeOH:DCM | Primary TBDMS | 2 h | 0 | - | Deprotects primary TBDMS groups.[3] |
| 0.05 mol% Hf(OTf)₄ | Primary Alkyl TBDMS | - | - | - | Regioselective deprotection is achievable.[4] |
| Catalytic Acetyl Chloride in dry MeOH | Primary & Secondary TBDMS | - | 0 - RT | Good | Tolerates various other protecting groups.[5] |
Fluoride-Based Reagents
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving Si-O bonds.[6] The choice of the fluoride source and reaction conditions can be tuned to achieve selectivity.
| Reagent/Conditions | Substrate Type | Time | Temp. (°C) | Yield (%) | Observations |
| TBAF in THF | Primary TBDMS, Secondary TBDPS | - | - | - | Selectively deprotects the primary TBDMS ether.[1] |
| KHF₂ in MeOH | Phenol TBDMS vs. Benzylic Alcohol TBDMS | 30 min | Room Temp. | High | Selectively cleaves phenolic TBDMS ethers.[7] |
| TEA·3HF in Acetonitrile or DCM | TBDMS-protected substrates | - | - | - | Suitable for substrates with base-labile functional groups.[6] |
Other Reagents
A variety of other reagents have been developed for the selective deprotection of TBDMS ethers, offering alternative chemoselectivity profiles.
| Reagent/Conditions | Substrate Type | Time | Temp. (°C) | Yield (%) | Observations |
| 50% aqueous methanolic Oxone | Primary TBDMS | - | Room Temp. | - | Selective for primary TBDMS ethers over secondary and tertiary.[8] |
| Catalytic N-iodosuccinimide in MeOH | TBDMS ethers of alcohols vs. phenols | - | - | Excellent | Allows selective deprotection of alcoholic TBDMS ethers.[8] |
| SnCl₂·2H₂O in ethanol | Alcoholic and phenolic TBDMS ethers | 5-7 h (RT) or 35-40 min (80°C) | RT or 80 | Good | Effective for a range of TBDMS ethers. |
| Catalytic CuCl₂·2H₂O in acetone/H₂O (95:5) | TBDMS ethers | 2-30 h | Reflux | Moderate to Excellent | Efficient cleavage under nearly neutral conditions.[9] |
| NaAuCl₄·2H₂O in MeOH | Aliphatic vs. Aromatic TBDMS ethers | - | - | 92% | Selectively removes aliphatic TBDMS ethers.[10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the selective deprotection of a primary TBDMS ether.
General Protocol for Acid-Catalyzed Deprotection
This protocol outlines a general procedure for selective deprotection using mild acidic conditions.
Caption: Workflow for acid-catalyzed deprotection.
Procedure:
-
Dissolve the TBDMS-protected diol in a suitable solvent mixture such as methanol/dichloromethane or THF/water.
-
Add the acidic catalyst (e.g., 10 mol% camphorsulfonic acid or an acetic acid/water mixture) at the desired temperature (e.g., 0 °C to room temperature).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired partially deprotected diol.
General Protocol for Fluoride-Mediated Deprotection
This protocol describes a general method using a fluoride source for deprotection.
Caption: Workflow for fluoride-mediated deprotection.
Procedure:
-
Dissolve the TBDMS-protected compound in an anhydrous solvent like tetrahydrofuran (THF).[1]
-
Add the fluoride reagent (e.g., a 1.0 M solution of TBAF in THF or triethylamine trihydrofluoride) to the solution. For base-sensitive substrates, buffering TBAF with acetic acid may be necessary.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (for TBAF) or sodium bicarbonate (for TEA·3HF).[1][6]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the deprotected alcohol.
Logical Relationships in Deprotection Selectivity
The selectivity of TBDMS deprotection is governed by a hierarchy of factors.
Caption: Key factors for selective deprotection.
The interplay between the chosen deprotection conditions (acidic, basic, or fluoride-based), the steric environment of the silyl ether (primary vs. secondary), the electronic nature of the substrate, and the specific reagent employed dictates the outcome of the reaction. By carefully considering these factors, researchers can devise a highly selective deprotection strategy tailored to their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. thieme-connect.com [thieme-connect.com]
A Head-to-Head Battle of Linkers: Benchmarking 2-((tert-Butyldimethylsilyl)oxy)ethanol Against Polyethylene Glycol (PEG) Spacers in PROTAC Design
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of highly effective Proteolysis Targeting Chimeras (PROTACs). While polyethylene glycol (PEG) linkers have been a mainstay for their ability to enhance solubility and improve pharmacokinetic profiles, alternative linkers with distinct physicochemical properties are emerging. This guide provides an objective, data-driven comparison of a short, hydrophobic linker derived from 2-((tert-Butyldimethylsilyl)oxy)ethanol against the widely utilized hydrophilic PEG spacers.
This comparison will delve into the performance implications of linker choice on key PROTAC attributes, including physicochemical properties, cell permeability, and metabolic stability. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of next-generation protein degraders.
Performance at a Glance: TBDMS-Ethanol Linker vs. PEG Spacers
The fundamental difference between the this compound linker and PEG spacers lies in their hydrophobicity. The TBDMS-ethanol linker, essentially a short alkyl-silyl ether, is hydrophobic, which can enhance cell membrane permeability.[1][2] In contrast, PEG linkers are composed of repeating hydrophilic ethylene glycol units, which are known to improve the aqueous solubility of PROTACs.[3][4] This core difference leads to a cascade of effects on the overall performance of a PROTAC molecule.
Table 1: Comparative Performance of TBDMS-Ethanol vs. PEG Linkers in PROTACs
| Performance Metric | This compound Linker | PEG Spacer (e.g., PEG3, PEG4) | Rationale & Key Considerations |
| Calculated LogP (cLogP) | Higher | Lower | The hydrophobic nature of the alkyl-silyl backbone increases the cLogP, while the hydrophilic ether units of PEG decrease it.[5][6] |
| Aqueous Solubility | Lower | Higher | PEG linkers are well-established for their ability to enhance the solubility of hydrophobic molecules, a common challenge with PROTACs.[3][4] |
| Cell Permeability | Potentially Higher | Variable | The hydrophobicity of the TBDMS-linker can facilitate passive diffusion across the cell membrane. The permeability of PEGylated PROTACs is more complex and can be influenced by the "chameleon-like" folding of the linker.[6][7][8] |
| Metabolic Stability | Generally Higher | Potentially Susceptible to Oxidation | The carbon-silicon and carbon-carbon bonds in the TBDMS-linker are generally more resistant to metabolic enzymes compared to the ether linkages in PEG chains, which can be sites of oxidative metabolism.[4] |
| Ternary Complex Formation | Dependent on Length and Geometry | Flexibility can be Advantageous | The flexibility of PEG linkers may aid in the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation. The more rigid TBDMS-linker's performance is highly dependent on achieving the correct vector and length. |
| In Vivo Half-life | Shorter | Longer | The hydrophilic nature and increased hydrodynamic radius conferred by PEGylation can reduce renal clearance and extend plasma half-life.[9] |
Visualizing the PROTAC Workflow and Mechanism
To better understand the context in which these linkers operate, the following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its evaluation.
References
Comparative study of the stability of TBDMS ether versus other silyl ethers for diol protection
A Comparative Guide to the Stability of TBDMS Ether vs. Other Silyl Ethers for Diol Protection
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic selection of protecting groups is of paramount importance.[1] Among the various options for protecting hydroxyl functionalities, silyl ethers stand out due to their ease of installation, general stability, and selective removal under mild conditions.[1][2] This guide provides a detailed comparison of the stability of the commonly used tert-Butyldimethylsilyl (TBDMS or TBS) ether with other silyl ethers such as Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) for the protection of diols. This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability and reactivity of silyl ethers are primarily influenced by the steric bulk and electronic effects of the substituents on the silicon atom.[1] As a general trend, bulkier silyl groups offer greater stability against both acidic and basic conditions.[1] The selection of an appropriate silyl ether is often guided by its relative stability under various reaction conditions.
Comparative Stability of Common Silyl Ethers
The stability of silyl ethers towards acidic and basic hydrolysis follows a well-established order, which is crucial for devising orthogonal protection strategies. In acidic media, the stability increases with greater steric hindrance around the silicon atom. Conversely, fluoride ion-mediated cleavage is also influenced by steric factors.
General Order of Stability:
-
Towards Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS[2]
-
Towards Base-Catalyzed Hydrolysis: TMS < TES < TBDMS ≈ TBDPS < TIPS[3]
The following table summarizes the relative stability and typical cleavage conditions for common silyl ethers.
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis (vs TMS=1) | Relative Stability to Base Hydrolysis (vs TMS=1) | Typical Acidic Cleavage Conditions | Typical Fluoride-Based Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃, MeOH | TBAF, THF, rt |
| Triethylsilyl | TES | 64 | ~10-100 | AcOH, THF/H₂O | TBAF, THF, rt |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | AcOH, THF/H₂O; HF•Pyridine, THF | TBAF, THF, rt |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | HF•Pyridine, THF | TBAF, THF, rt |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | HF•Pyridine, THF | TBAF, THF, rt; NaH, HMPA |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Below are representative experimental protocols for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection. These protocols can be adapted for other silyl ethers and diol substrates with appropriate modifications.
Protection of a Primary Alcohol with TBDMSCl
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF, ~0.5 M)
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Stir the solution at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Fluoride-Mediated Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF, 1.1 - 1.5 eq., 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add the TBAF solution (1.1 to 1.5 equivalents) to the reaction mixture.[5]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.[5]
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Acid-Catalyzed Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 2:1 mixture of acetic acid and water.[6]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualization of Silyl Ether Selection Workflow
The choice of a suitable silyl ether for diol protection is a critical step in synthetic planning. The following diagram illustrates a decision-making pathway for selecting an appropriate silyl ether based on the required stability and reaction conditions.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
References
Safety Operating Guide
Proper Disposal of 2-((tert-Butyldimethylsilyl)oxy)ethanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a combustible liquid and skin irritant. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This information dictates the necessary safety precautions and the required disposal route.
| Hazard Classification & Properties | Handling and Disposal Implications |
| Physical Hazards | |
| Combustible Liquid (H227)[1][2] | Keep away from heat, sparks, open flames, and hot surfaces.[3] Store waste in a cool, well-ventilated area.[2] |
| Health Hazards | |
| Causes skin irritation (H315)[3] | Wear protective gloves, lab coat, and eye protection during handling and disposal.[3] |
| May cause an allergic skin reaction (H317)[3] | Avoid all skin contact. If contact occurs, wash thoroughly with soap and water.[1] |
| May be harmful if swallowed (H303)[3] | Do not ingest. If swallowed, seek medical attention.[3] |
| Environmental Hazards | |
| Harmful to aquatic life with long-lasting effects (H412)[3] | Do not dispose of down the drain or in general waste. Prevent release to the environment.[3] |
Experimental Protocol: Waste Segregation and Collection
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. In-lab treatment is not recommended. The following protocol outlines the steps for accumulating this chemical waste safely.
Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste management service.
Materials:
-
Appropriate waste container (e.g., a clean, dry, chemically compatible container, preferably the original container)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Container Selection:
-
Select a container that is in good condition, free of leaks or cracks, and compatible with this compound. The original container is often the best choice.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Dedicate a specific container for halogen-free organic solvent waste. Do not mix this compound with incompatible materials such as strong acids or oxidizing agents.
-
Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" and any other components of the waste stream with their approximate concentrations. Do not use abbreviations.
-
Include the name of the principal investigator, laboratory location, and the date the container was started.
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be in a well-ventilated area, away from ignition sources, and in secondary containment to catch any potential leaks.
-
-
Requesting Disposal:
-
Once the container is full, or if it has been in accumulation for a period defined by your institution's policy (typically not exceeding one year), arrange for its collection.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Empty Container Disposal
Empty containers that previously held this compound must also be handled with care.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that is capable of removing the chemical residue.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 2-((tert-Butyldimethylsilyl)oxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-((tert-Butyldimethylsilyl)oxy)ethanol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and allergic skin reactions.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Hazards:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[2] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended. | Provides protection against skin irritation and potential absorption. Studies on similar silane compounds show that nitrile and neoprene gloves offer reasonable breakthrough times.[2][3][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[2] |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from potential splashes and contact. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. | As there is no established Occupational Exposure Limit (OEL), exposure must be minimized through engineering controls.[5] The use of a respirator with an OV cartridge is a prudent measure to prevent respiratory irritation. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary PPE before handling the chemical.
-
Keep a spill kit rated for flammable liquids nearby.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2] No smoking.
-
Use non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Avoid breathing vapors or mists.[2]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
The recommended storage temperature is refrigerated.[6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
The compound is known to be moisture-sensitive and may react slowly with water.[7]
-
Experimental Workflow for Handling this compound:
Disposal Plan
Improper disposal of this compound and its waste can pose environmental risks.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "Silicon-Containing Organic Waste" and the full chemical name: "this compound".
-
Keep the container tightly sealed when not in use.
-
-
Disposal Procedure:
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain or dispose of in regular trash.
-
For empty containers, triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Logical Flow for Waste Disposal Decision:
By adhering to these guidelines, you can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and Safety Data Sheets (SDS) before starting any new procedure.
References
- 1. 2-(tert-Butyl(dimethyl)silyl)oxyethanol | C8H20O2Si | CID 11137665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 102229-10-7 [sigmaaldrich.com]
- 7. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
